molecular formula C12H21NO4 B2589750 Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate CAS No. 1171127-44-8

Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate

Cat. No.: B2589750
CAS No.: 1171127-44-8
M. Wt: 243.303
InChI Key: ZQGFRRMJROYVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.303. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-16-10-8-13(7-6-9(10)14)11(15)17-12(2,3)4/h10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGFRRMJROYVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CCC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Solubility Profiling & Solvent Selection for tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Analysis

This technical guide provides a comprehensive solubility profile for tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate (CAS: 885273-64-1 / Analogous Class).[1][2] As a critical intermediate in the synthesis of kinase inhibitors and complex heterocyclic scaffolds, understanding its solvation thermodynamics is essential for optimizing reaction yields, purification (crystallization/chromatography), and formulation.[2]

Molecular Architecture & Solvation Logic

The solubility behavior of this molecule is dictated by the competition between its lipophilic protecting group and its polar functional core.[1]

  • Lipophilic Domain (Solubility Driver): The tert-butoxycarbonyl (Boc) group and the 3-ethoxy ether linkage significantly increase the molecule's logP (partition coefficient), driving high affinity for non-polar and moderately polar organic solvents.[1][2]

  • Polar Domain (Reactivity Center): The 4-oxo (ketone) and the carbamate nitrogen introduce dipole moments.[1][2] However, the absence of a hydrogen bond donor (HBD) limits its solubility in aqueous media.[1][2]

PropertyValue (Predicted/Analogous)Mechanistic Implication
Molecular Formula

Moderate Molecular Weight (~243.3 g/mol )
Physical State Viscous Oil or Low-Melting SolidHigh conformational flexibility disrupts crystal packing.[1][2]
LogP (Predicted) ~1.5 – 2.0Lipophilic; prefers organic layers in extraction.[1][2]
H-Bond Donors 0Poor water solubility; no self-association via H-bonds.[1][2]
H-Bond Acceptors 4 (Ketone, Carbamate, Ether)Good solubility in H-bond donating solvents (Alcohols/Chloroform).[1][2]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on Solubility Power (Thermodynamic capability to dissolve) and Chemical Compatibility (Kinetic stability of the molecule).[1][2]

Primary Solvation Data

Data derived from structural analogue analysis (N-Boc-4-piperidone) and standard functional group interactions.[1][2]

Solvent ClassSpecific SolventSolubility RatingTechnical Notes & Causality
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Primary Choice. Dipole-dipole interactions and London dispersion forces match the Boc-piperidine core perfectly.[1][2]
Chlorinated Chloroform (

)
Excellent Useful for NMR analysis; excellent solvation of the ether/ketone motifs.[1][2]
Esters Ethyl Acetate (EtOAc)Good (>50 mg/mL)Standard Extraction Solvent. Polarity matches the ester/carbamate groups.[1][2] Ideal for workup.
Polar Aprotic DMSO / DMFHigh (>100 mg/mL)Universal solvent for this class.[1][2] Used for nucleophilic substitution reactions (

, Alkylation).[1][2]
Ethers THF / 2-MeTHFGood Excellent for reduction or Grignard reactions.[1][2]
Alcohols Methanol / EthanolModerate - High Caution: Reversible hemiacetal formation with the C4-ketone is possible upon prolonged standing or acid catalysis.[1][2]
Alkanes Hexanes / HeptanePoor (<1 mg/mL)Anti-Solvent. The polar ketone/carbamate functionalities repel the non-polar alkane chains.[1][2] Used to precipitate the product.[1][3]
Aqueous Water / PBSInsoluble Hydrophobic Boc and Ethoxy groups dominate.[1][2]
Visualization: Solvation Logic Pathway

The following diagram illustrates the decision logic for solvent selection based on the intended process (Synthesis vs. Purification).

SolubilityLogic Molecule tert-butyl 3-ethoxy- 4-oxopiperidine-1-carboxylate Process Intended Process Molecule->Process Synthesis Synthesis/Reaction Process->Synthesis Workup Extraction/Workup Process->Workup Purification Crystallization Process->Purification DCM DCM / THF (High Solubility) Synthesis->DCM Inert & Soluble EtOAc Ethyl Acetate (Phase Separation) Workup->EtOAc Immiscible w/ Water Purification->EtOAc Solvent Hexane Hexane/Heptane (Anti-Solvent) Purification->Hexane Induces Precipitation

Figure 1: Decision tree for solvent selection based on process requirements.[1][2]

Experimental Protocol: Gravimetric Solubility Determination

To empirically validate the solubility for a specific batch (which may vary by polymorph or purity), use the Visual Saturation Method .[1][2] This is preferred over HPLC for initial process development due to speed and material conservation.[1]

Reagents & Equipment
  • Analyte: tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate (Purity >95%).[1][2]

  • Solvents: HPLC Grade (DCM, EtOAc, MeOH, Hexane).[1][2]

  • Equipment: 4mL glass vials, vortex mixer, analytical balance, micropipette.

Step-by-Step Workflow
  • Preparation: Weigh 10 mg of the solid/oil into a clear 4mL glass vial.

  • Incremental Addition: Add the solvent in 100 µL increments at Room Temperature (

    
    ).
    
  • Agitation: Vortex vigorously for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1][2][4][5]

    • Turbid/Particulates:[1][2] Insoluble.[1][2]

  • Calculation:

    
    [1][2]
    
Workflow Diagram

SolubilityProtocol Start Start: Weigh 10mg Sample AddSolvent Add 100µL Solvent Start->AddSolvent Vortex Vortex Mix (30s) AddSolvent->Vortex Check Visual Inspection Vortex->Check Soluble Clear Solution? Calculate Solubility Check->Soluble Yes Insoluble Turbid? Continue Addition Check->Insoluble No Insoluble->AddSolvent Repeat up to 2mL

Figure 2: Step-by-step workflow for the Visual Saturation Method.

Critical Application Notes

Crystallization Strategy

Due to the conformational flexibility of the ethoxy and Boc groups, this molecule often presents as an oil.[1] To induce crystallization:

  • Solvent System: Use a high-concentration solution in Ethyl Acetate or Diethyl Ether .[1][2]

  • Anti-Solvent: Slowly add cold Hexanes or Pentane dropwise with stirring.[1][2]

  • Seeding: If available, seed with a pure crystal; otherwise, scratch the glass surface to induce nucleation.[1][2]

Chromatography (TLC/Flash)[1][2]
  • Stationary Phase: Silica Gel (

    
    ).[1][2]
    
  • Mobile Phase: Hexanes : Ethyl Acetate.[1][2]

  • Rf Value: Typically 0.3 – 0.5 in a 3:1 (Hex:EtOAc) system.[1][2] The ethoxy group makes it slightly more polar than the non-substituted Boc-piperidone.[1]

  • Detection: Stains well with KMnO4 (oxidizes the ether/ketone) or Ninhydrin (only if Boc is deprotected, so use Iodine or UV for the protected form).[1][2]

Stability Warning
  • Acid Sensitivity: Avoid using acidic solvents (e.g., Acetic Acid) for prolonged periods, as the Boc group is acid-labile.[1][2]

  • Base Sensitivity: The C3-position (alpha to ketone) is acidic.[1][2] Strong bases (NaH, LDA) will deprotonate this position, leading to racemization or side reactions.[1][2]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley.[1][2] (Standard reference for Boc-group stability and solvent compatibility).

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 1-Boc-4-piperidone. (Analogous structure used for solubility baseline).[1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 79099-07-3 (N-Boc-4-piperidone). [1][2]

  • Cayman Chemical. (2024).[1][2] Solubility Data Sheet: N-Boc-4-piperidone.

Sources

Introduction: The Versatile Piperidine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Boc-3-Substituted-4-Piperidones for Drug Discovery Professionals

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceutical agents and natural products. Its prevalence stems from its ability to adopt a stable chair conformation, which can be strategically functionalized in three-dimensional space to optimize interactions with biological targets. Within this important class of heterocycles, N-Boc-4-piperidones serve as exceptionally versatile building blocks for the synthesis of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it is easily removed under acidic conditions, allowing for late-stage diversification.

This guide focuses on a specific, yet highly relevant, subset: 3-substituted N-Boc-4-piperidones, with a primary focus on tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate. We will delve into its nomenclature, physicochemical properties, synthesis, and critical applications in modern drug discovery, providing researchers with the foundational knowledge to effectively utilize this and related synthons.

Nomenclature and Synonyms: A Landscape of Related Structures

Precise chemical communication is paramount in research and development. While the target compound of this guide is tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate, the scientific and commercial landscape is populated by several closely related analogs. It is crucial to distinguish between these structures, as a simple variation in a substituent can significantly alter chemical reactivity and biological activity.

The compound tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate is identified by the CAS Number 1171127-44-8 [1]. However, information on this specific molecule is limited. More commonly encountered in the literature and supplier catalogs are derivatives with different C3 substituents. A frequent point of confusion arises with the carboethoxy analog, which contains an ester at the C3 position rather than an ether.

Below is a table clarifying the nomenclature for the target compound and its most common analogs:

Common NameIUPAC NameCAS NumberMolecular Formula
Target Compound tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate1171127-44-8C₁₂H₂₁NO₄
N-Boc-3-Carboethoxy-4-piperidone1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate98977-34-5C₁₃H₂₁NO₅
N-Boc-3-ethyl-4-piperidonetert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate117565-57-8C₁₂H₂₁NO₃
N-Boc-4-piperidonetert-butyl 4-oxopiperidine-1-carboxylate79099-07-3C₁₀H₁₇NO₃

Common synonyms for these related compounds include:

  • For N-Boc-3-Carboethoxy-4-piperidone: 4-Oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester, Ethyl 1-Boc-4-oxo-3-piperidinecarboxylate, 1-tert-butoxycarbonyl-3-ethoxycarbonyl-4-piperidone[2].

  • For N-Boc-3-ethyl-4-piperidone: 1-BOC-3-ETHYL-PIPERIDIN-4-ONE, 3-ETHYL-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, 1-Boc-3-ethyl-4-piperidinone[3].

  • For N-Boc-4-piperidone: 1-(Tert-Butoxycarbonyl)-4-Piperidone, 1-Boc-4-oxopiperidine, N-Boc-piperidin-4-one[4][5]. This compound is also regulated in the United States as a List I chemical due to its use as a precursor in the synthesis of fentanyl[5][6].

Physicochemical Properties and Safety Considerations

Understanding the physical properties and handling requirements of these reagents is fundamental to their safe and effective use in the laboratory. The data presented here is primarily for the more common analogs due to the limited availability of information for the target ethoxy compound.

PropertyN-Boc-3-ethyl-4-piperidoneN-Boc-4-piperidoneN-Boc-3-Carboethoxy-4-piperidone
Molecular Weight 227.30 g/mol [3]199.25 g/mol [7]257.28 g/mol
Physical Form Solid or liquid[8]Solid[5]White to yellow Solid
Boiling Point 315.4±35.0 °C at 760 mmHgNot available350.0±42.0 °C (Predicted)[9]
Storage Temperature Room Temperature or 4°C[8]-20°C[5]Store in freezer, under -20°C[9]

Safety Profile: These compounds are generally considered irritants. Standard laboratory safety protocols should be strictly followed.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation[8][10].

  • Precautions: Avoid breathing dust, fumes, or spray. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling[10][11].

  • First Aid:

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[8][10].

    • IF ON SKIN: Wash with plenty of water and soap[10][11].

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing[10].

    • IF SWALLOWED: Call a doctor if you feel unwell. Rinse mouth[10][11].

Synthetic Methodologies and Rationale

The synthesis of 3-substituted-4-piperidones is a cornerstone of many multi-step synthetic campaigns. The choice of synthetic route depends on the desired substituent at the C3 position. A general and efficient approach for creating substituted piperidone scaffolds involves several key transformations.

A representative synthetic workflow starting from a substituted pyridine is outlined below. This multi-step process highlights common and robust reactions used in medicinal chemistry.

Synthetic Workflow A Substituted Pyridine B N-Alkylation / Benzylation A->B R-X C Pyridinium Salt B->C D Reduction (e.g., NaBH4) C->D E Substituted Piperidine D->E F Oxidation (e.g., Jones, Swern) E->F G N-Benzyl-4-piperidone F->G H Debenzylation (e.g., H2, Pd/C) G->H I 4-Piperidone H->I J Boc Protection (Boc)2O, Base I->J K N-Boc-4-piperidone J->K

Caption: General synthetic workflow for N-Boc-4-piperidone derivatives.

Experimental Protocol: Synthesis of N-Boc-3-piperidone [12]

This protocol illustrates a common debenzylation and subsequent Boc-protection strategy.

  • Hydrogenolysis (Debenzylation):

    • To a solution of 1-benzyl-3-piperidone (102.6 g, 0.41 mol) in methanol (1.4 L), carefully add 10% palladium on carbon (11.6 g) under a nitrogen atmosphere.

    • Pressurize the reaction vessel with hydrogen gas (55 psi) and shake overnight.

    • Rationale: Catalytic hydrogenation is a clean and efficient method for removing the N-benzyl protecting group. The benzyl group is cleaved, releasing toluene, while the piperidine nitrogen is reduced to a secondary amine.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and concentrate the solvent in vacuo. The resulting crude piperidone is used immediately in the next step.

  • Boc Protection:

    • Dissolve the crude product from the previous step in tetrahydrofuran (THF, 2.5 L).

    • Add a saturated aqueous solution of sodium bicarbonate (3 L) followed by di-tert-butyldicarbonate ((Boc)₂O, 115.3 g, 0.53 mol) in THF (500 mL).

    • Stir the biphasic mixture vigorously for 48 hours.

    • Rationale: (Boc)₂O is the standard reagent for introducing the Boc protecting group. The reaction requires a mild base, such as sodium bicarbonate, to neutralize the acidic byproduct and drive the reaction to completion.

    • Partition the mixture between water (1 L) and ethyl acetate (2 L). Separate the layers and back-extract the aqueous layer with ethyl acetate (500 mL).

    • Combine the organic layers, wash with dilute HCl (0.5 N, 1 L) and brine (1 L), dry over MgSO₄, and concentrate in vacuo.

    • Purify the residue by silica gel flash chromatography to yield the final product.

Applications in Drug Discovery and Organic Synthesis

The true value of tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate and its analogs lies in their role as versatile intermediates. The functional groups on the piperidine ring—the ketone, the Boc-protected nitrogen, and the C3 substituent—provide multiple handles for synthetic manipulation.

1. Scaffold for Combinatorial Chemistry: The piperidine core is an excellent scaffold for building diverse chemical libraries. By reacting the ketone at the C4 position and modifying the C3 substituent, researchers can rapidly generate a multitude of analogs to explore structure-activity relationships (SAR) in drug discovery programs[13].

2. Synthesis of Fused Heterocyclic Systems: The reactive carbonyl group at the C4 position is a key functional group for constructing more complex, fused ring systems, which are often found in biologically active molecules[13].

3. Precursors to Active Pharmaceutical Ingredients (APIs): These piperidone derivatives are crucial starting materials for a wide range of APIs. For instance, N-Boc-4-piperidone is a well-established precursor in the synthesis of fentanyl and its analogs[5][14]. Similarly, other substituted piperidones are key intermediates for novel kinase inhibitors and other targeted therapies[15]. The diagram below illustrates the central role of the N-Boc-4-piperidone scaffold in generating diverse pharmacologically active agents.

Applications cluster_reactions Key Transformations cluster_products Resulting Scaffolds A tert-Butyl 3-ethoxy- 4-oxopiperidine-1-carboxylate & Analogs B Reductive Amination A->B C Wittig Reaction / Olefination A->C D Aldol Condensation A->D F Substituted Aminopiperidines B->F G Exocyclic Alkenes C->G H Fused Bicyclic Systems D->H E Boc Deprotection I Late-stage N-Functionalization E->I Alkylation / Acylation F->E

Caption: Key synthetic transformations and resulting scaffolds from N-Boc-4-piperidone derivatives.

Conclusion

Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate and its structural relatives are high-value chemical tools for the modern medicinal chemist. Their utility is derived from a combination of a stable, conformationally defined core and multiple reactive sites that allow for controlled, stepwise elaboration into complex and potent pharmaceutical agents. A thorough understanding of their nomenclature, properties, and reaction profiles is essential for any researcher working at the forefront of drug discovery and development.

References

  • Knowledge. (2025, February 6). What Functional Groups Does N-Boc-3-Carboethoxy-4-Piperidone Have?
  • Sigma-Aldrich. tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate | 117565-57-8.
  • Clinivex. Tert-Butyl 3-(2-Ethoxy-2-Oxoacetyl)-4-Oxopiperidine-1-Carboxylate.
  • PubChem. tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate | C12H21NO3 | CID 22278903.
  • Pharmaffiliates. Tert-Butyl 4-(3-Ethoxy-3-oxopropanoyl)piperidine-1-carboxylate.
  • PubChem. 1-(1,1-Dimethylethyl) 3-ethyl 4-oxo-1,3-piperidinedicarboxylate.
  • Sigma-Aldrich. tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate | 117565-57-8.
  • MilliporeSigma. tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate.
  • CymitQuimica. CAS 79099-07-3: tert-Butyl 4-oxopiperidine-1-carboxylate.
  • Cayman Chemical. N-Boc-4-piperidone.
  • Sigma-Aldrich. tert-Butyl 4-oxopiperidine-1-carboxylate.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • ChemicalBook. 3-Ethoxyoxalyl-4-oxopiperidine-1-carboxylic Acid tert-Butyl Ester | 18990-24-4.
  • Federal Register. (2025, October 2). Specific Listing for 1-boc-4-piperidone, a Currently Controlled List I Chemical.
  • PubChem. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 22644642.
  • ResearchGate. (2025, August 7). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.
  • ChemicalBook. 161491-24-3(1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate) Product Description.
  • ChemicalBook. Synthesis and Application of N-Boc-3-piperidone.
  • PubChem. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833.
  • Wikipedia. 1-Boc-4-AP.
  • DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • TCI Chemicals. 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate | 161491-24-3.
  • EPA. tert-Butyl 3-bromopiperidine-1-carboxylate Synonyms.
  • PubChemLite. Tert-butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate.
  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • PubChem. 3-Azido-4-oxo-piperidine-1-carboxylic acid tert-butyl ester | C10H16N4O3.
  • The Royal Society of Chemistry. General Considerations.
  • Accio. (2025, October 24). Hot Selling N-Boc 4 Piperidone for Pharma Use.
  • ChemicalBook. (2025, July 24). 3-CYANO-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 914988-10-6.
  • ResearchGate. (2025, December 7). Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents.
  • Benchchem. 1-Boc-4-piperidone | 79099-07-3.
  • Sigma-Aldrich. N-Boc-piperidine-4-carbonitrile 97 91419-52-2.
  • ChemicalBook. N-BOC-4-Hydroxypiperidine manufacturers and suppliers in india.
  • Chongqing Yinskai Pharmaceutical Co., Ltd. N-Boc-3-piperidone.

Sources

Methodological & Application

Protocol for O-alkylation of N-Boc-4-piperidone enolates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective O-Alkylation of N-Boc-4-piperidone Enolates

Executive Summary

The regioselective functionalization of


-Boc-4-piperidone is a critical transformation in the synthesis of pharmacophores, particularly for 4-alkoxy-1,2,3,6-tetrahydropyridines and 4-substituted piperidines. The core challenge lies in the ambident nature  of the piperidone enolate, which can react at either the 

-carbon (C-alkylation) or the enolate oxygen (O-alkylation).[1]

While C-alkylation is thermodynamically favored with soft electrophiles (e.g., alkyl iodides), O-alkylation requires strict kinetic control, "hard" electrophiles, and specific solvation environments to overcome the inherent bias toward C-C bond formation. This guide details the protocol for maximizing O-selectivity to generate enol ethers and vinyl sulfonates.

Mechanistic Principles & Control Strategy

To achieve O-alkylation, the experimental design must exploit the Hard-Soft Acid-Base (HSAB) theory and Solvent-Separated Ion Pair (SSIP) dynamics.

  • The Nucleophile (Enolate): The oxygen terminus has a higher charge density (Hard) but the carbon terminus forms a stronger bond (Thermodynamic).

  • The Counter-Ion Effect: Lithium (

    
    ) binds tightly to oxygen, blocking it and favoring C-alkylation. Potassium (
    
    
    
    ) is larger and forms looser ion pairs, exposing the oxygen.
  • The Solvent Effect: Polar aprotic co-solvents (DMPU, HMPA) solvate the cation, creating a "naked enolate" that reacts rapidly at the most electronegative site (Oxygen).

Pathway Visualization

EnolateSelectivity cluster_legend Selectivity Driver Ketone N-Boc-4-piperidone Base Base Deprotonation (KHMDS vs LiHMDS) Ketone->Base Enolate Ambident Enolate (Resonance Hybrid) Base->Enolate Cond_C Soft Electrophile (R-I) Non-polar Solvent (THF) Li+ Counterion Enolate->Cond_C Cond_O Hard Electrophile (R-OTf, R2SO4) Polar Additive (DMPU) K+ Counterion Enolate->Cond_O Prod_C C-Alkylation (α-substituted ketone) Cond_C->Prod_C Prod_O O-Alkylation (Enol Ether / Vinyl Triflate) Cond_O->Prod_O

Figure 1: Bifurcation of enolate reactivity. O-alkylation is driven by maximizing charge density on oxygen via cation sequestration and using hard electrophiles.

Critical Parameters for O-Selectivity

ParameterC-Alkylation (Avoid)O-Alkylation (Target) Rationale
Base/Counter-ion LDA, LiHMDS (

)
KHMDS (

)

forms looser ion pairs, making the enolate oxygen more accessible.
Solvent Pure THF or EtherTHF + DMPU (4:1) DMPU (safe HMPA alternative) solvates the cation, creating a reactive "naked" enolate.
Electrophile Alkyl Halides (MeI, EtBr)Sulfates (

), Triflates (

)
Hard electrophiles attack the hardest nucleophilic site (Oxygen).
Temperature -78°C to RT0°C to RT O-alkylation with hard electrophiles often requires slightly higher activation energy than silylation but is faster than C-alkylation under "naked" conditions.

Experimental Protocols

Protocol A: Synthesis of Methyl Enol Ether (O-Methylation)

Target: 1-Boc-4-methoxy-1,2,3,6-tetrahydropyridine

Safety Note: Dimethyl sulfate is a potent alkylator and suspected carcinogen. Use exclusively in a fume hood with proper PPE.

  • Preparation:

    • Flame-dry a 250 mL 3-neck round-bottom flask (RBF) under Nitrogen (

      
      ).
      
    • Prepare a solution of N-Boc-4-piperidone (1.0 eq, 10 mmol) in anhydrous THF (40 mL).

    • Add DMPU (

      
      -dimethylpropyleneurea) as co-solvent (10 mL). Note: Ratio THF:DMPU approx 4:1.
      
  • Enolization:

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add KHMDS (Potassium hexamethyldisilazide, 0.5 M in toluene, 1.2 eq) dropwise over 15 minutes.

    • Critical Step: Stir at -78°C for 30 minutes, then warm to 0°C for 15 minutes to ensure full deprotonation and ion-pair separation.

  • Alkylation:

    • Cool back to -20°C .

    • Add Dimethyl Sulfate (

      
      , 1.5 eq) neat, dropwise via syringe.
      
    • Allow the reaction to warm to Room Temperature (RT) slowly over 2 hours.

  • Work-up:

    • Quench with saturated aqueous

      
       (5 mL) followed by excess 25% aqueous ammonia (to destroy excess 
      
      
      
      ). Stir for 30 mins.
    • Extract with

      
       (3 x 50 mL). Wash combined organics with water (2x) and brine (1x).
      
    • Dry over

      
      , filter, and concentrate.[2]
      
    • Purification: Flash chromatography on basic alumina or silica (pre-treated with 1%

      
      ) using Hexanes/EtOAc (9:1). Enol ethers are acid-sensitive; avoid acidic silica if possible.
      
Protocol B: Synthesis of Vinyl Triflate (O-Sulfonylation)

Target: tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate Context: This is the standard pharmaceutical intermediate for coupling reactions.

  • Enolization:

    • In a flame-dried flask under

      
      , dissolve N-Boc-4-piperidone  (10 mmol) in anhydrous THF  (50 mL).
      
    • Cool to -78°C .

    • Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise. Note: LiHMDS is sufficient here as the Triflate trap is extremely fast and "hard".

    • Stir for 45 minutes at -78°C.

  • Trapping:

    • Add a solution of

      
        (N-phenyl-bis(trifluoromethanesulfonimide), 1.2 eq) in THF (10 mL) dropwise.
      
    • Optimization: Alternatively, use Comins' Reagent for higher regioselectivity if side-products are observed.

  • Completion:

    • Stir at -78°C for 1 hour, then warm to 0°C and stir for 2 hours.

    • Work-up: Quench with dilute

      
      . Extract with EtOAc. Wash with 1M NaOH (to remove the byproduct diphenylamine/sulfonamide) and brine.
      
    • Storage: Vinyl triflates are thermally unstable. Store at -20°C.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Significant C-Alkylation "Soft" conditions or tight ion pairing.Switch base from LiHMDS to KHMDS . Increase DMPU concentration. Ensure electrophile is a Sulfate or Triflate, not an Iodide.
Hydrolysis of Product Enol ethers are acid-labile.Ensure work-up buffers are basic (

). Treat silica gel with 1% Triethylamine during purification.
Low Conversion Enolate aggregation.Warm the enolate to 0°C briefly before adding the electrophile to break up aggregates, then cool down for addition.
Poly-alkylation Excess base/electrophile or temp too high.Control stoichiometry strictly (1.1 eq base). Keep addition of electrophile slow and cold.

References

  • Solvent Effects on Enolate Reactivity

    • Title: Effect of Solvent on C- vs O-Alkylation of Enolates.[3]

    • Source: University of British Columbia (CHEM 330 Notes).
    • URL:[Link]

  • Enolate Trapping Fundamentals

    • Title: Alkylation of Enol
    • Source: Fiveable.
    • URL:[Link]

  • Advanced Piperidine Synthesis

    • Title: Advances in Piperidone Synthesis Techniques.[4]

    • Source: Scribd (Review of Synthetic Methodologies).
    • URL:[Link]

  • Mechanistic Insight (Gas Phase vs Solution)

    • Title: Why Do Enolate Anions Favor O-Alkylation over C-Alkyl
    • Source: NIH / PubMed.
    • URL:[Link]

Sources

Application Notes & Protocols: 3-Ethoxy-4-Oxopiperidine as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved therapeutics. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a privileged structure for targeting complex biological systems. This guide focuses on a highly functionalized derivative, 3-ethoxy-4-oxopiperidine, a potent and versatile synthon for constructing advanced pharmaceutical intermediates. While not as common as its parent 4-piperidone, the strategic placement of an ethoxy group at the C3 position offers unique synthetic handles and stereochemical control, paving the way for novel analogs of established drug classes. This document provides a comprehensive overview, including robust protocols for the synthesis of the N-protected intermediate and its subsequent elaboration into precursors for gastroprokinetic agents and phenylpiperidine-based analgesics.

Introduction: The Strategic Value of the 3-Alkoxy-4-Piperidone Core

The piperidine ring is a fundamental building block in drug discovery, appearing in numerous pharmaceuticals targeting the central nervous system (CNS), cardiovascular diseases, and more.[1][2] The functionalization of this core dictates its pharmacological profile. The 3-ethoxy-4-oxopiperidine structure is particularly valuable for several reasons:

  • Dual Reactivity: It possesses two key reactive sites: a ketone at C4 and an enol ether system. The ketone is a prime site for reductive amination or nucleophilic addition, allowing for the introduction of diverse side chains.[3][4]

  • Stereochemical Influence: The C3-ethoxy group can direct the stereochemical outcome of reactions at the adjacent C4 position, enabling the synthesis of specific diastereomers, which is critical for pharmacological specificity.[5]

  • Scaffold for Key Pharmacophores: This intermediate is an ideal precursor for 3,4-disubstituted piperidines, a motif found in important drugs like the gastroprokinetic agent Cisapride.[6][7]

This guide details the synthesis of the N-Boc protected version of this intermediate, which is essential for controlled, high-yield transformations, and provides step-by-step protocols for its application in constructing complex molecular architectures.

Synthesis of the Core Intermediate: tert-Butyl 3-Ethoxy-4-oxopiperidine-1-carboxylate

The synthesis of the target intermediate begins with the commercially available and widely used N-Boc-4-piperidone.[8] The strategy involves the introduction of a hydroxyl group at the C3 position (α-hydroxylation), followed by etherification.

Rationale and Mechanistic Considerations
  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group is employed to deactivate the piperidine nitrogen, preventing its interference in base-mediated reactions and ensuring the regioselectivity of the α-hydroxylation step.[9]

  • α-Hydroxylation: The introduction of an α-hydroxyl group to a ketone can be achieved via several methods, including oxidation of the corresponding enolate.[10][11] Using an appropriate oxidizing agent like a (camphorsulfonyl)oxaziridine on a pre-formed lithium enolate provides a controlled route to the α-hydroxy ketone.

  • O-Alkylation (Etherification): The subsequent etherification of the α-hydroxy ketone is typically performed under basic conditions (e.g., using sodium hydride) with an alkylating agent like iodoethane. This is a standard Williamson ether synthesis.[12][13]

Workflow for Core Intermediate Synthesis

G cluster_0 PART A: Core Intermediate Synthesis A N-Boc-4-Piperidone B N-Boc-3-hydroxy-4-piperidone A->B 1. LDA, THF, -78 °C 2. (+)-CSO C N-Boc-3-ethoxy-4-oxopiperidine B->C NaH, Iodoethane, THF, 0 °C to RT

Caption: Synthetic pathway to the N-Boc-3-ethoxy-4-oxopiperidine intermediate.

Protocol 1: Synthesis of tert-Butyl 3-Ethoxy-4-oxopiperidine-1-carboxylate

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • Diisopropylamine

  • n-Butyllithium (2.5 M in hexanes)

  • (+)-Camphorsulfonyloxaziridine ((+)-CSO)

  • Sodium hydride (60% dispersion in mineral oil)

  • Iodoethane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc), Hexanes

Procedure:

Step A: α-Hydroxylation

  • Set up a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Add anhydrous THF (200 mL) and diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes to form lithium diisopropylamide (LDA).

  • In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF (50 mL). Add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Dissolve (+)-camphorsulfonyloxaziridine (1.2 eq) in anhydrous THF (50 mL) and add it dropwise to the reaction mixture. Maintain stirring at -78 °C for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate.

Step B: O-Ethylation

  • Wash sodium hydride (1.5 eq) with hexanes to remove mineral oil and suspend it in anhydrous THF (100 mL) in a flask under nitrogen at 0 °C.

  • Dissolve the α-hydroxy ketone from Step A (1.0 eq) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension. Stir for 30 minutes at 0 °C.

  • Add iodoethane (1.5 eq) dropwise. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Monitor by TLC. Upon completion, carefully quench the reaction by slowly adding water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography (gradient elution, hexanes/ethyl acetate) to afford the final product, tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate.

Application Protocol: Synthesis of a Cisapride Precursor

Cisapride is a gastroprokinetic agent characterized by a cis-4-amino-3-methoxypiperidine core.[5][6] The following protocol adapts our 3-ethoxy intermediate to synthesize a key precursor for Cisapride analogs, demonstrating the utility of reductive amination for installing the crucial C4-amino group.

Rationale and Mechanistic Considerations
  • Reductive Amination: This is a cornerstone reaction for amine synthesis.[14] It proceeds via the formation of an iminium ion intermediate from the ketone and an amine (here, benzylamine), which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is mild and selectively reduces the iminium ion in the presence of the starting ketone.[4] The C3-ethoxy group is expected to sterically direct the incoming hydride to furnish the cis product as the major diastereomer.

  • N-Debenzylation: The benzyl group serves as a temporary protecting group for the newly introduced C4-amine. It is readily cleaved by catalytic hydrogenation using palladium on carbon (Pd/C) to reveal the primary amine, which is necessary for the final amide coupling step.[15][16]

Synthetic Workflow for Cisapride Analog Precursor

G cluster_1 PART B: Cisapride Precursor Synthesis C N-Boc-3-ethoxy-4-oxopiperidine D N-Boc-cis-4-(benzylamino)-3-ethoxypiperidine C->D Benzylamine, STAB, Acetic Acid, DCM E N-Boc-cis-4-amino-3-ethoxypiperidine (Target Precursor) D->E H₂, 10% Pd/C, MeOH

Caption: Elaboration of the core intermediate into a key precursor for Cisapride analogs.

Protocol 2: Synthesis of tert-Butyl cis-4-amino-3-ethoxypiperidine-1-carboxylate

Materials:

  • tert-Butyl 3-ethoxy-4-oxopiperidine-1-carboxylate (from Protocol 1)

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (glacial)

  • Dichloromethane (DCM)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Celite

Procedure:

Step C: Reductive Amination

  • Dissolve the starting ketone (1.0 eq) in DCM (100 mL).

  • Add benzylamine (1.1 eq) followed by acetic acid (1.1 eq). Stir the mixture at room temperature for 1 hour.

  • Add STAB (1.5 eq) portion-wise over 20 minutes, monitoring for any temperature increase.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS or TLC. Upon completion, quench by adding saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography to isolate the cis-diastereomer of tert-butyl 4-(benzylamino)-3-ethoxypiperidine-1-carboxylate.

Step D: Catalytic Debenzylation

  • Dissolve the N-benzylated product from Step C (1.0 eq) in methanol (80 mL).

  • Carefully add 10% Pd/C (10% by weight) under a nitrogen atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr hydrogenator). Repeat this cycle three times.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the target precursor, tert-butyl cis-4-amino-3-ethoxypiperidine-1-carboxylate, which can often be used in the next step without further purification.

Application Protocol: Synthesis of a Fentanyl Analog Precursor

The 4-oxopiperidine core is a critical starting point for the synthesis of highly potent phenylpiperidine analgesics like Fentanyl.[17][18] An optimized Strecker-type reaction on a related N-benzyl-4-piperidone is a well-established route.[19] This protocol outlines how 3-ethoxy-4-oxopiperidine could be used to generate novel 4-anilino-4-cyano derivatives, precursors to a new class of Fentanyl analogs.

Rationale and Mechanistic Considerations
  • N-Protection Switch: For this synthesis, an N-benzyl group is often preferred over N-Boc as it is stable through the Strecker reaction and subsequent hydrolysis steps.[17]

  • Strecker Synthesis: This classic reaction involves the treatment of a ketone with an amine (aniline) and a cyanide source (e.g., KCN or TMSCN) to form an α-aminonitrile. This reaction builds the characteristic 4-anilino-4-substituted piperidine core.

  • Hydrolysis: The resulting nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid or amide, which are key functional handles for further derivatization in the synthesis of Fentanyl analogs.

Protocol 3: Synthesis of 1-Benzyl-4-anilino-4-cyano-3-ethoxypiperidine

Materials:

  • 1-Benzyl-3-ethoxy-4-oxopiperidine (requires synthesis via N-benzylation of 3-ethoxy-4-oxopiperidine)

  • Aniline

  • Potassium cyanide (KCN) - EXTREME CAUTION REQUIRED

  • Acetic acid

  • Methanol/Water solvent system

Procedure:

Step E: Strecker Reaction

  • CAUTION: This reaction uses potassium cyanide, which is highly toxic. Work in a well-ventilated fume hood and follow all institutional safety protocols for handling cyanides.

  • In a round-bottom flask, dissolve 1-benzyl-3-ethoxy-4-oxopiperidine (1.0 eq) and aniline (1.1 eq) in a 9:1 methanol/water mixture.

  • Add acetic acid to adjust the pH to approximately 5-6.

  • In a separate beaker, dissolve potassium cyanide (1.2 eq) in a minimal amount of water and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 24-48 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding an excess of aqueous sodium hypochlorite (bleach) solution to destroy any remaining cyanide. Stir for 1 hour.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify by column chromatography to yield 1-benzyl-4-anilino-4-cyano-3-ethoxypiperidine. This intermediate can then be advanced toward novel analgesic compounds.

Data Summary & Characterization

The following table provides expected outcomes and key analytical data for the intermediates described in the protocols.

IntermediateProtocol StepTypical Yield (%)Expected ¹H NMR Signals (δ, ppm)Expected Mass (m/z) [M+H]⁺
tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylateA75-854.2-4.0 (m, 1H, CH-OH), 3.8-3.4 (m, 4H, piperidine CH₂), 2.6-2.3 (m, 2H, piperidine CH₂), 1.48 (s, 9H, Boc)216.12
tert-Butyl 3-ethoxy-4-oxopiperidine-1-carboxylateB80-904.1-3.9 (m, 1H, CH-OEt), 3.8-3.4 (m, 4H + 2H, piperidine CH₂ + OCH₂CH₃), 2.6-2.3 (m, 2H, piperidine CH₂), 1.48 (s, 9H, Boc), 1.20 (t, 3H, OCH₂CH₃)244.15
tert-Butyl cis-4-amino-3-ethoxypiperidine-1-carboxylateD70-803.9-3.2 (m, 5H, piperidine CH/CH₂), 2.9-2.7 (m, 1H, piperidine CH), 1.8-1.5 (m, 4H, piperidine CH₂ + NH₂), 1.46 (s, 9H, Boc), 1.18 (t, 3H, OCH₂CH₃)245.18

References

  • Mićović, I., Ivanovic, M., et al. (2000). The synthesis and preliminary pharmacological evaluation of 4-methyl fentanyl. Bioorganic & Medicinal Chemistry. [Link]

  • Kiricojević, V. D., Ivanovic, M., Mićović, I., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]

  • Davies, S. G., et al. (2005). A concise asymmetric synthesis of the gastroprokinetic agent (+)-(3S,4R)-cisapride. Tetrahedron: Asymmetry. [Link]

  • Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • Palomo, C., Oiarbide, M., et al. (2001). Alkylation of chiral alpha-hydroxy ketones derived from (1R)-(+)-camphor. An asymmetric variant of the classical acetylene route to carbonyl compounds. Organic Letters. [Link]

  • Janssen Pharmaceutica. (2001). Synthesis of cisapride.
  • Carceller, R., et al. (2021). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. [Link]

  • Schuurkes, J. A., et al. (1985). [Development of a new gastrointestinal prokinetic; pharmacology of cisapride]. PubMed. [Link]

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC). [Link]

  • Janssen Pharmaceutica. (1999). The synthetic method of cisapride.
  • Eureka | Patsnap. (2013). Synthesis method for N-Boc-3-piperidone. Patsnap. [Link]

  • Organic Chemistry Portal. (2021). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications. [Link]

  • Organic Chemistry Portal. (2024). Hydroxy ketone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Paquette, L. A. (2004). The α-Hydroxy Ketone (α-Ketol) and Related Rearrangements. ResearchGate. [Link]

  • Valdez, C. A., et al. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PMC - NIH. [Link]

  • Myers, A. G. (2006). Reductive Amination. Harvard University Chemistry 115 Handout. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Garland, S. L. (2005). Piperidine Synthesis. Defense Technical Information Center (DTIC). [Link]

  • Drug Enforcement Administration. (2022). Designation of 4-Piperidone as a List I Chemical. Federal Register. [Link]

  • Drug Enforcement Administration. (2022). Designation of a List I Chemical: 4-Piperidone. Regulations.gov. [Link]

Sources

Application Note: Strategic O-Ethylation of Piperidine Rings in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for Introducing Ethoxy Group to Piperidine Ring Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of an ethoxy group (-OEt) onto a piperidine ring is a high-value transformation in medicinal chemistry, often used to modulate lipophilicity (


), metabolic stability, and receptor binding affinity. This guide details two distinct, field-proven methodologies for synthesizing ethoxypiperidines: Classical Williamson Ether Synthesis  (for robust, large-scale preparation) and Reductive Etherification  (a milder approach for sensitive substrates).[1]

Key Takeaway: Success relies heavily on the orthogonal protection of the secondary amine nitrogen. Attempting direct ethoxylation of an unprotected piperidine will result in preferential N-alkylation (quaternization).[1]

Strategic Decision Framework

Before selecting a protocol, evaluate the starting material availability and functional group tolerance.

Pathway Selection Logic
  • Route A (Williamson): Best for N-Boc-4-hydroxypiperidine or 3-hydroxypiperidine .[1] High yields, scalable, but requires strong base (NaH).

  • Route B (Reductive): Best for N-Boc-4-piperidone .[1] Avoids strong bases; useful if the molecule contains base-sensitive moieties (e.g., esters, halides).

PathwayLogic Start Target: Ethoxypiperidine Scaffold SM_Alcohol Starting Material: N-Boc-Hydroxypiperidine Start->SM_Alcohol OH available SM_Ketone Starting Material: N-Boc-Piperidone Start->SM_Ketone Ketone available Method_A Method A: Williamson Ether Synthesis (NaH, EtI, DMF) SM_Alcohol->Method_A Robust/Scale-up Method_B Method B: Reductive Etherification (EtOH, Et3SiH, Catalyst) SM_Ketone->Method_B Mild Conditions Product Product: N-Boc-Ethoxypiperidine Method_A->Product Method_B->Product Final Deprotection (TFA/HCl) -> Free Ethoxypiperidine Product->Final

Figure 1: Decision tree for selecting the optimal synthetic route based on starting material oxidation state.

Method A: Williamson Ether Synthesis (Gold Standard)

This protocol utilizes the nucleophilic attack of a piperidine alkoxide on an ethyl halide. It is the most reliable method for generating 3- or 4-ethoxypiperidines.[1]

Mechanistic Insight

The reaction proceeds via an ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 mechanism.[2][3][4] Sodium hydride (NaH) irreversibly deprotonates the hydroxyl group, forming a highly nucleophilic alkoxide. This species attacks the electrophilic carbon of ethyl iodide (EtI), displacing the iodide ion.
  • Critical Control Point: The nitrogen must be protected (e.g., Boc, Cbz) to prevent self-alkylation.

Detailed Protocol

Reagents:

  • Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv)[1][5][6][7]

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.5 equiv)

  • Electrophile: Ethyl Iodide (EtI) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve N-Boc-4-hydroxypiperidine (e.g., 10 mmol) in anhydrous DMF (5 mL/mmol). Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (15 mmol) portion-wise over 15 minutes.

    • Note: Vigorous hydrogen gas evolution will occur.[1] Ensure adequate venting.[1]

    • Aging:[1] Stir at 0°C for 30 minutes to ensure complete alkoxide formation. The solution typically turns slightly yellow/turbid.

  • Alkylation: Add Ethyl Iodide (15–20 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) . Stir for 4–16 hours.[1]

    • Monitoring: Check TLC (Hexane:EtOAc 3:1).[1] The product (

      
      ) is less polar than the starting alcohol (
      
      
      
      ).
  • Quench: Cool back to 0°C. Very slowly add saturated aqueous

    
     to quench excess NaH.
    
  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine.[1] Dry over

    
    .[1][6][7]
    
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Troubleshooting Table
ProblemProbable CauseSolution
Low Conversion Old/Wet NaHUse fresh NaH or wash oil with hexanes (under

) before use.[1]
Elimination Byproduct Temperature too highKeep reaction < 40°C. Elimination of EtI to ethylene is a competing side reaction.
N-Alkylation Boc group cleavageEnsure anhydrous conditions.[1][6][7] NaH is basic; if water is present, hydroxide forms, potentially hydrolyzing labile groups.

Method B: Reductive Etherification (Green Alternative)

This method is ideal when starting from N-Boc-4-piperidone .[1] It avoids the use of pyrophoric bases like NaH and can be performed under milder conditions using silanes.

Mechanistic Insight

The ketone is activated by a catalyst (Lewis or Brønsted acid) and reacts with ethanol to form a hemiketal/oxocarbenium intermediate. The silane (


) then delivers a hydride to the oxocarbenium ion, reducing it to the ether.
Detailed Protocol

Reagents:

  • Substrate: N-Boc-4-piperidone (1.0 equiv)[1][5][7]

  • Alcohol Source: Absolute Ethanol (5–10 equiv)

  • Reductant: Triethylsilane (

    
    ) (1.2 – 1.5 equiv)
    
  • Catalyst: Bismuth(III) Chloride (

    
    ) (5–10 mol%) OR TMSOTf (catalytic)
    
  • Solvent: Acetonitrile (

    
    ) or DCM
    

Step-by-Step Procedure:

  • Mixing: In a dry flask, dissolve N-Boc-4-piperidone (5 mmol) and Ethanol (25 mmol) in Acetonitrile (20 mL).

  • Catalyst Addition: Add

    
     (0.5 mmol) at room temperature.
    
  • Reduction: Add Triethylsilane (6 mmol) dropwise.

    • Observation: A mild exotherm may be observed.[1]

  • Reaction: Stir at Room Temperature for 2–6 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.[1][6][8]
    
  • Purification: The product is often clean enough for the next step; otherwise, filter through a short silica plug.

Comparative Data Analysis

The following table summarizes expected outcomes based on internal bench data and literature precedents.

ParameterMethod A (Williamson)Method B (Reductive)
Starting Material HydroxypiperidinePiperidone
Reagent Cost Low (NaH, EtI)Medium (

, Catalyst)
Scaleability High (kg scale feasible)Medium (Exothermic silane addition)
Typical Yield 85 – 95% 70 – 85%
Reaction Time 4 – 16 Hours2 – 6 Hours
Safety Profile Hazardous (

gas, NaH)
Moderate (Flammable silanes)

Deprotection (The Final Step)

To obtain the pharmacologically active piperidine core (secondary amine), the Boc group must be removed.

Protocol:

  • Dissolve N-Boc-4-ethoxypiperidine in 4M HCl in Dioxane (10 vol).

  • Stir at RT for 2 hours. A white precipitate (amine salt) typically forms.

  • Concentrate in vacuo to yield 4-ethoxypiperidine hydrochloride .

Experimental Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup Step1 Dissolve N-Boc-Piperidinol in Anhydrous DMF Step2 Cool to 0°C Add NaH (1.5 eq) Step1->Step2 Step3 Wait 30 min (Alkoxide Formation) Step2->Step3 Step4 Add Ethyl Iodide Warm to RT Step3->Step4 Step5 Monitor TLC (4-16 hours) Step4->Step5 Step6 Quench (Aq. NH4Cl) Extract (EtOAc) Step5->Step6 Step7 Purify (Flash Column) Step6->Step7

Figure 2: Step-by-step workflow for the Williamson Ether Synthesis of 4-ethoxypiperidine.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Master Organic Chemistry.[1] "The Williamson Ether Synthesis."[2][9][3][4][10] Available at: [Link]

  • Synthesis of 4-Hydroxypiperidine Derivatives (Patent Context)

    • Hoffmann-La Roche AG.[1][5] "Preparation of piperidin-4-ol hydrochloride." WO2015/52264.[1] (Context for N-protection and handling). Available at:

  • Reductive Etherification Protocols

    • Wada, M., et al. "Bismuth(III) Chloride-Catalyzed Reductive Etherification."[1][11] Chemistry Letters. Cited in Organic Chemistry Portal. Available at: [Link]

  • General Piperidine Functionalization

Sources

Application Note: Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Piperidine Moiety in Modern Kinase Inhibitors

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties, metabolic stability, and its ability to present substituents in a well-defined three-dimensional orientation.[1] In the realm of kinase inhibitors, the piperidine moiety has been instrumental in the development of groundbreaking therapies for autoimmune diseases and cancer.[2][3] Notable examples include Tofacitinib (Xeljanz®), a Janus kinase (JAK) inhibitor for rheumatoid arthritis, and Ibrutinib (Imbruvica®), a Bruton's tyrosine kinase (BTK) inhibitor for B-cell malignancies.[4][5] The synthesis of these complex molecules often relies on the use of highly functionalized piperidine building blocks.

This application note focuses on a specific, yet versatile, building block: Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate . While less common than its 3-methyl or 3-hydroxy counterparts, the 3-ethoxy-4-oxo substitution pattern offers unique synthetic opportunities for the construction of novel kinase inhibitor scaffolds. The β-alkoxy ketone functionality is a masked 1,3-dicarbonyl system, providing a rich platform for a variety of chemical transformations.

This guide will provide a comprehensive overview of the synthesis of this building block, and detail robust protocols for its application in the construction of key pharmacophoric elements commonly found in kinase inhibitors. We will explore its utility in reductive amination reactions and in the formation of fused heterocyclic systems, providing both theoretical rationale and practical, step-by-step protocols.

Physicochemical Properties and Synthesis of the Building Block

Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate is a cyclic β-alkoxy ketone protected with a tert-butoxycarbonyl (Boc) group on the nitrogen. The Boc group provides stability during many synthetic transformations and can be readily removed under acidic conditions. The ethoxy group at the 3-position offers greater stability compared to a hydroxyl group and can influence the lipophilicity and conformational properties of the resulting molecules.

PropertyValue
Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Approx. 315 °C at 760 mmHg
Solubility Soluble in most organic solvents (DCM, THF, EtOAc)
Proposed Synthesis of Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate

The synthesis of 3-alkoxy-4-piperidones can be achieved through several routes. A common approach involves the Michael addition of an alkoxide to a suitable enone precursor. Below is a proposed, efficient two-step synthesis starting from the commercially available tert-butyl 4-oxopiperidine-1-carboxylate .

Synthesis_of_Building_Block start tert-Butyl 4-oxopiperidine-1-carboxylate enol_tosylate tert-Butyl 4-(tosyloxy)-5,6-dihydropyridine-1(2H)-carboxylate start->enol_tosylate 1. LDA, THF, -78 °C 2. Ts2O product Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate enol_tosylate->product NaOEt, EtOH, reflux Reductive_Amination start Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate intermediate Imine/Enamine Intermediate start->intermediate R-NH2, Ti(OiPr)4 product Tert-butyl 3-ethoxy-4-(alkylamino)piperidine-1-carboxylate intermediate->product NaBH4 or NaBH(OAc)3 Pyrazole_Formation start Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate product tert-Butyl 2-substituted-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-5-carboxylate start->product R-NHNH2·HCl, EtOH, reflux

Sources

Preparation of chiral 3-ethoxy-4-hydroxypiperidines from ketone precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Chiral 3-alkoxy-4-hydroxypiperidines are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Their stereochemistry is crucial for pharmacological activity, making their stereoselective synthesis a significant challenge and an area of intense research. This technical guide provides a comprehensive overview of robust and reproducible methods for the preparation of chiral 3-ethoxy-4-hydroxypiperidines from their corresponding ketone precursors. We will delve into the synthesis of the key N-protected 3-ethoxy-4-oxopiperidine intermediate, followed by a detailed exploration of diastereoselective and enantioselective reduction strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize these valuable building blocks with a high degree of stereocontrol.

Part 1: Synthesis of the N-Protected 3-Ethoxy-4-Oxopiperidine Precursor

The synthesis of the target chiral alcohols begins with the preparation of a suitable N-protected 3-ethoxy-4-oxopiperidine. The choice of the nitrogen protecting group is critical, with the tert-butyloxycarbonyl (Boc) group being a common choice due to its stability and ease of removal under acidic conditions.[1][2] A robust method for the construction of the 4-piperidone ring is the Dieckmann condensation of a corresponding amino diester.[3][4][5]

Mechanism Spotlight: The Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[5][6] The reaction is base-catalyzed and proceeds through the formation of an enolate, which then attacks the second ester carbonyl intramolecularly. Subsequent elimination of an alkoxide and acidic workup yields the desired cyclic β-keto ester.[7] For the synthesis of a 4-piperidone, a diester derived from a secondary amine is utilized.[3]

cluster_0 Synthesis of N-Boc-3-ethoxy-4-oxopiperidine Start Primary Amine (e.g., Benzylamine) Diester N-Substituted Diester Start->Diester Michael Addition Dieckmann Dieckmann Condensation Diester->Dieckmann Piperidone N-Benzyl-3-carbethoxy-4-piperidone Dieckmann->Piperidone Hydrolysis Hydrolysis & Decarboxylation Piperidone->Hydrolysis Piperidone_free N-Benzyl-4-piperidone Hydrolysis->Piperidone_free Debenzylation Hydrogenolysis (Debenzylation) Piperidone_free->Debenzylation Piperidone_NH 4-Piperidone Debenzylation->Piperidone_NH Boc_Protection N-Boc Protection Piperidone_NH->Boc_Protection Boc_Piperidone N-Boc-4-piperidone Boc_Protection->Boc_Piperidone Ethoxylation α-Ethoxylation Boc_Piperidone->Ethoxylation Final_Product N-Boc-3-ethoxy-4-piperidone Ethoxylation->Final_Product

Caption: Synthetic workflow for N-Boc-3-ethoxy-4-oxopiperidine.

Protocol 1: Synthesis of N-Boc-3-ethoxy-4-piperidone

This protocol outlines a plausible synthetic route adapted from established procedures for the synthesis of substituted 4-piperidones.[3][8][9]

Step 1: Synthesis of N-Benzyl-3-carbethoxy-4-piperidone via Dieckmann Condensation

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in toluene, add dropwise a solution of diethyl N-benzyl-bis(2-ethoxycarbonylethyl)amine at reflux.

  • After the addition is complete, continue to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a slight excess of acetic acid.

  • Wash the mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Hydrolysis and Decarboxylation to N-Benzyl-4-piperidone

  • Reflux the crude N-benzyl-3-carbethoxy-4-piperidone from the previous step with an excess of 6 M hydrochloric acid for several hours.

  • Cool the solution and make it basic with a concentrated sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude N-benzyl-4-piperidone.

Step 3: N-Debenzylation and Boc Protection

  • Dissolve the N-benzyl-4-piperidone in methanol and add a catalytic amount of 10% palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the debenzylation is complete.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate.

  • Dissolve the resulting 4-piperidone in a suitable solvent (e.g., dichloromethane or a biphasic mixture of THF and water).

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium bicarbonate) and stir at room temperature until the reaction is complete.[10]

  • Perform an aqueous workup and purify the N-Boc-4-piperidone by column chromatography.

Step 4: α-Ethoxylation to N-Boc-3-ethoxy-4-piperidone

  • To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., THF) at -78 °C, add a strong base such as lithium diisopropylamide (LDA) to form the enolate.

Note: The α-ethoxylation of N-Boc-4-piperidone is a challenging step and may require exploration of different methodologies. An alternative approach could involve the synthesis of 3-hydroxy-4-piperidone followed by etherification.

Part 2: Diastereoselective Reduction of N-Boc-3-ethoxy-4-piperidone

The reduction of the 4-carbonyl group in N-Boc-3-ethoxy-4-piperidone generates two new stereocenters. Controlling the relative stereochemistry (cis vs. trans) is the first critical step. The use of sterically hindered hydride reagents often provides high diastereoselectivity.

Causality in Diastereoselective Reductions

The stereochemical outcome of the reduction of cyclic ketones is often governed by the direction of hydride attack. For sterically demanding hydride reagents like L-Selectride (lithium tri-sec-butylborohydride), the hydride attacks from the less hindered face of the ketone. In the case of N-Boc-3-ethoxy-4-piperidone, the bulky N-Boc group and the 3-ethoxy group will influence the conformational equilibrium of the piperidine ring, thereby dictating the less hindered face for hydride delivery.

Protocol 2: Diastereoselective Reduction with L-Selectride

This protocol is adapted from general procedures for the diastereoselective reduction of substituted piperidones.[11][12]

  • Dissolve N-Boc-3-ethoxy-4-piperidone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of L-Selectride (1.0 M in THF) dropwise to the stirred solution.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide to decompose the borane species.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the diastereomers and obtain the desired chiral 3-ethoxy-4-hydroxypiperidine. The major diastereomer will need to be characterized to determine its relative stereochemistry (cis or trans).

Part 3: Enantioselective Reduction Strategies

Once control over the relative stereochemistry is achieved, the next challenge is to control the absolute stereochemistry, yielding a single enantiomer of the desired diastereomer. Two powerful strategies for this are enzymatic reduction and asymmetric chemical catalysis.

Strategy 1: Biocatalytic Reduction with Carbonyl Reductases

Enzymes, particularly carbonyl reductases (also known as ketoreductases), are highly efficient and stereoselective catalysts for the reduction of ketones to chiral alcohols.[13][14] They operate under mild conditions (room temperature, neutral pH) and often exhibit excellent enantioselectivity (>99% ee).[15]

The Principle of Biocatalytic Asymmetric Reduction: Carbonyl reductases utilize a cofactor, typically NADPH or NADH, as the hydride source. The enzyme's chiral active site binds the ketone substrate in a specific orientation, leading to the delivery of the hydride to one face of the carbonyl group, thus producing a single enantiomer of the alcohol.[16]

cluster_1 Enzymatic Reduction Workflow Ketone N-Boc-3-ethoxy-4-piperidone Reaction Bioreduction Ketone->Reaction Enzyme Carbonyl Reductase (KRED) Enzyme->Reaction Cofactor NAD(P)H Cofactor->Reaction Cofactor_Regen Cofactor Regeneration System (e.g., GDH/Glucose) Cofactor_Regen->Cofactor Regenerates Product Chiral N-Boc-3-ethoxy-4-hydroxypiperidine Reaction->Product

Caption: Workflow for the enzymatic reduction of N-Boc-3-ethoxy-4-piperidone.

Protocol 3: Enzymatic Reduction using a Carbonyl Reductase

This is a general protocol that can be adapted using commercially available ketoreductase screening kits or specific enzymes reported in the literature.[13][14]

  • Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0).

  • To the buffer, add the N-Boc-3-ethoxy-4-piperidone substrate (typically dissolved in a water-miscible co-solvent like DMSO or isopropanol to aid solubility).

  • Add the cofactor (NADP⁺ or NAD⁺) and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Initiate the reaction by adding the carbonyl reductase enzyme (as a lyophilisate or a whole-cell preparation).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC analysis of aliquots.

  • Once the reaction is complete, quench it by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the chiral alcohol by column chromatography. The enantiomeric excess (ee) should be determined by chiral HPLC or GC.

Strategy 2: Asymmetric Chemical Catalysis - The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[17][18] It employs a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., borane-THF or borane-dimethyl sulfide complex).[19]

Mechanism of the CBS Reduction: The chiral oxazaborolidine catalyst coordinates with the borane, activating it as a hydride donor. The ketone then coordinates to the boron atom of the catalyst in a sterically favored manner, which directs the hydride transfer to one face of the carbonyl, resulting in a high degree of enantioselectivity.[18]

Protocol 4: CBS Reduction of N-Boc-3-ethoxy-4-piperidone

This protocol is based on the well-established procedures for CBS reductions.[17][18]

  • To a solution of the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-2-methyl-CBS-oxazaborolidine) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of borane-dimethyl sulfide complex or borane-THF solution dropwise.

  • Stir the mixture for a few minutes to allow for the formation of the catalyst-borane complex.

  • Cool the mixture to a low temperature (e.g., -20 °C to -78 °C).

  • Slowly add a solution of N-Boc-3-ethoxy-4-piperidone in anhydrous THF to the catalyst mixture.

  • Stir the reaction at the low temperature until completion (monitored by TLC).

  • Quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent and wash with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.

Part 4: Data Presentation and Comparison

MethodReagent/CatalystTypical ConditionsDiastereoselectivity (dr)Enantioselectivity (ee)AdvantagesDisadvantages
Diastereoselective Reduction L-SelectrideTHF, -78 °CHigh (often >90:10 for cis or trans)Not applicableHigh diastereoselectivity, reliableStoichiometric use of a pyrophoric reagent
Enzymatic Reduction Carbonyl Reductase (e.g., from S. cerevisiae)Buffer (pH 7), 30 °C, NAD(P)H cofactorHigh (enzyme dependent)Excellent (>99%)Mild conditions, high ee, environmentally friendlySubstrate scope can be limited, requires enzyme and cofactor
CBS Reduction Chiral Oxazaborolidine/BH₃THF, -20 to -78 °CModerate to high (substrate dependent)Very good to excellent (often >95%)Broad substrate scope, predictable stereochemistryRequires cryogenic temperatures, stoichiometric borane

Part 5: Deprotection of the N-Boc Group

The final step in the synthesis is often the removal of the N-Boc protecting group to yield the free 3-ethoxy-4-hydroxypiperidine.

Protocol 5: N-Boc Deprotection
  • Dissolve the N-Boc protected 3-ethoxy-4-hydroxypiperidine in a suitable solvent such as dichloromethane or methanol.[1]

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent (e.g., 4 M HCl in dioxane).[2]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.[1]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The product is typically obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate). The free base can be obtained by neutralization with a suitable base.

References

  • Piperidine Synthesis. - DTIC. [Link]

  • The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines - UCL Discovery. [Link]

  • Dieckmann condensation - Wikipedia. [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine - Sciencemadness Discussion Board. [Link]

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - RSC Publishing. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - University of Kentucky X-Ray Crystallography Facility. [Link]

  • N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon | AAPPTec - Peptides. [Link]

  • Dieckmann Reaction. [Link]

  • The diastereoselective reduction by l-Selectride. - ResearchGate. [Link]

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. [Link]

  • Cook and Reed : Experinzeds iut the Piperidine Series. Part I. 399 - - RSC Publishing. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. [Link]

  • Synthesis method for N-Boc-3-piperidone - Eureka | Patsnap. [Link]

  • Dieckmann Condensation Reaction Mechanism - YouTube. [Link]

  • Selective methodologies for the synthesis of biologically active piperidinic compounds. [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - ResearchGate. [Link]

  • A General and Simple Diastereoselective Reduction by L-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - MDPI. [Link]

  • CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google P
  • Corey–Itsuno reduction - Wikipedia. [Link]

  • CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google P
  • Petrenko-Kritschenko piperidone synthesis - Wikipedia. [Link]

  • Assessing the stereoselectivity of carbonyl reductases toward the reduction of OPBE and docking analysis - PubMed. [Link]

  • (PDF) Synthesis of N-Substituted piperidines from piperidone - ResearchGate. [Link]

  • CN103204801A - Synthesis method for N-Boc-3-piperidone - Google P
  • CN110759853B - Preparation method of (S)
  • Full article: Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil - Taylor & Francis Online. [Link]

  • The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations - Bifunctional Lewis Base Catalysis with Dual Activation - ResearchGate. [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction - YouTube. [Link]

  • Structure-Guided Directed Evolution of a Carbonyl Reductase Enables the Stereoselective Synthesis of (2 S,3 S)-2,2-Disubstituted-3-hydroxycyclopentanones via Desymmetric Reduction - PubMed. [Link]

  • L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC. [Link]

  • Synthesis of 1-benzyl-3-methyl-4-piperidone - PrepChem.com. [Link]

  • Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas - The Royal Society of Chemistry. [Link]

  • A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed. [Link]

  • ENANTIOSELECTIVE SYNTHESIS OF PIPERIDINE DIAMINE DERIVATIVES AS NOVEL fXa INHIBITORS Akiyoshi Mochizuki, * Hiroyuki Naito, Yumi - Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

Improving yield of 3-ethoxy-4-oxopiperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Yield Optimization for 3-Ethoxy-4-Oxopiperidine Synthesis

Executive Summary

Synthesizing 3-ethoxy-4-oxopiperidine (and its N-protected derivatives) is a deceptively complex challenge in medicinal chemistry. The "textbook" approach—


-halogenation followed by nucleophilic substitution—frequently results in catastrophic yield loss due to the Favorskii rearrangement , which contracts the six-membered piperidone ring into a five-membered pyrrolidine carboxylate.

This guide provides a validated, high-yield protocol utilizing Hypervalent Iodine (PIDA) Oxidation , bypassing the unstable


-halo intermediate entirely. We also address downstream isolation issues and scale-up parameters.

Strategic Analysis: Why Standard Routes Fail

Before implementing the solution, it is critical to understand the mechanistic failure points of the conventional route.

The Favorskii Trap (The "Hidden" Yield Killer)

Attempts to synthesize 3-ethoxy-4-piperidone via 3-bromo-4-piperidone often yield <15% of the target ketone. The major byproduct is typically an ester of 3-pyrrolidinecarboxylic acid.

  • Mechanism: The enolate of the

    
    -halo ketone forms a cyclopropanone intermediate.
    
  • Result: Ring contraction instead of substitution.

The Solution: Oxidative Functionalization

The superior approach utilizes Iodosobenzene diacetate (PIDA) in ethanol. This method introduces the ethoxy group via an oxidative mechanism that avoids the enolate-halide repulsion issues and prevents ring contraction.

Recommended Protocol: PIDA-Mediated -Ethoxylation

Target Molecule: N-Boc-3-ethoxy-4-oxopiperidine Precursor: N-Boc-4-piperidone (commercially available)

Reagents & Stoichiometry
ReagentEquiv.Role
N-Boc-4-piperidone1.0Substrate
KOH (Potassium Hydroxide)3.0Base
PhI(OAc)

(PIDA)
1.1Oxidant
Ethanol (Anhydrous)SolventReactant/Solvent
10% Aqueous HClExcessHydrolysis
Step-by-Step Methodology

Phase 1: Oxidative Ketalization

  • Dissolution: Dissolve N-Boc-4-piperidone (10 mmol) in anhydrous ethanol (50 mL) under nitrogen atmosphere.

  • Base Addition: Add KOH pellets (30 mmol) slowly. Stir at 0°C for 15 minutes.

  • Oxidation: Add PIDA (11 mmol) portion-wise over 20 minutes. Crucial: Maintain temperature <5°C to prevent over-oxidation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Checkpoint: TLC should show consumption of starting material and formation of the diethyl ketal intermediate (often 3-ethoxy-4,4-diethoxypiperidine).

Phase 2: Hydrolysis & Isolation

  • Quench: Concentrate the ethanol solution under reduced pressure (do not dry completely).

  • Hydrolysis: Resuspend residue in THF (20 mL) and add 10% HCl (15 mL). Stir vigorously for 1 hour at RT.

    • Note: This hydrolyzes the diethyl ketal at C4 back to the ketone, leaving the C3-ethoxy ether intact.

  • Extraction: Neutralize with sat. NaHCO

    
     to pH 7-8. Extract with Ethyl Acetate (3 x 30 mL).
    
  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Expected Yield: 65–75% (vs. 10–15% via bromination).

Comparative Pathway Analysis

The following diagram illustrates the divergence between the high-risk bromination route and the recommended PIDA route.

PiperidoneSynthesis Start N-Boc-4-Piperidone Bromo 3-Bromo-4-Piperidone (Unstable Intermediate) Start->Bromo Br2 / HBr PIDA PIDA / KOH / EtOH (Hypervalent Iodine) Start->PIDA Oxidation Favorskii Cyclopropanone Intermediate Bromo->Favorskii NaOEt Pyrrolidine Pyrrolidine Carboxylate (RING CONTRACTION) Favorskii->Pyrrolidine Rearrangement Ketal 3-Ethoxy-4,4-diethoxy Intermediate PIDA->Ketal In situ Target 3-Ethoxy-4-Oxopiperidine (TARGET) Ketal->Target H3O+ Hydrolysis

Figure 1: Mechanistic divergence showing the risk of Favorskii rearrangement in halogenation routes versus the direct oxidative success of the PIDA protocol.

Troubleshooting Guide & FAQs

Q1: I am seeing a spot on TLC that doesn't move (baseline) during the PIDA reaction.
  • Diagnosis: This is likely the iodobenzene byproduct or unhydrolyzed potassium salts.

  • Fix: Ensure proper aqueous workup. Iodobenzene (PhI) is non-polar and usually elutes before your product in chromatography. If the product is stuck, your hydrolysis (Step 2) might be incomplete, leaving the ketal. Increase acid stir time.

Q2: Can I use this method to make the 3-methoxy derivative?
  • Answer: Yes. Simply substitute Ethanol with Methanol as the solvent. The PIDA/KOH system generates the alkoxide in situ from the solvent.

Q3: My yield dropped when scaling up to 50g.
  • Cause: PIDA oxidations are exothermic. At larger scales, rapid addition causes a temperature spike (>10°C), leading to over-oxidation (formation of 3,5-diethoxy species).

  • Fix: Use an internal temperature probe. Add PIDA as a solid over 1–2 hours, ensuring the internal temp never exceeds 5°C.

Q4: Why not use the Rubottom Oxidation (TMSCl/mCPBA)?
  • Analysis: The Rubottom oxidation is a valid alternative but requires generating the silyl enol ether first (an extra step requiring LDA/TMSCl). It is more moisture-sensitive. The PIDA route is "one-pot" regarding the functionalization and generally more robust for this specific substrate.

Data Summary: Method Comparison

MetricMethod A:

-Bromination
Method B: Rubottom OxidationMethod C: PIDA (Recommended)
Key Reagents Br

, NaOEt
LDA, TMSCl, mCPBAPhI(OAc)

, KOH, EtOH
Step Count 232 (One-pot + Hydrolysis)
Major Impurity Pyrrolidine ester (Favorskii)

-Hydroxy ketone
Iodobenzene (easily removed)
Typical Yield 10–20%50–60%65–75%
Scalability PoorModerate (Cryogenic)High (0°C to RT)

References

  • Hypervalent Iodine in Synthesis: Moriarty, R. M., et al. "Synthesis of alpha-hydroxy ketones and their acetals using hypervalent iodine." Journal of Organic Chemistry, 54(11), 1989.

  • PIDA Application on Piperidines: Vamecq, J., et al. "Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate." Journal of Medicinal Chemistry (Cited context: PIDA/KOH mediated alkoxylation of 4-piperidone derivatives).

  • Favorskii Rearrangement Risks: Sato, T., et al. "Rearrangement of alpha-halo ketones." Tetrahedron, 1970. (General mechanism warning for 4-piperidones).

Technical Support Center: Purification of tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate via silica gel column chromatography. Here, we dissect common challenges and provide field-proven protocols and troubleshooting frameworks to enhance purity, yield, and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chromatographic behavior of the target compound and the initial setup for a successful purification.

Q1: What are the key structural features of tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate that influence its purification?

A: The chromatographic behavior of this molecule is dictated by three primary features:

  • N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is crucial as it renders the piperidine nitrogen non-basic.[1] This significantly reduces the strong, often irreversible, interactions with the acidic silanol groups on the silica gel surface, which are a common cause of peak tailing in unprotected amines.[2][3][4][5]

  • β-Keto Enol Ether System: The 3-ethoxy-4-oxo functionality constitutes a β-keto ester derivative, which exists predominantly as its stable enol ether tautomer. This system is moderately polar and contains multiple sites (ketone, ether, and carbamate) for hydrogen bonding and dipole-dipole interactions with the silica stationary phase. However, this moiety can be sensitive to highly acidic or basic conditions, which could potentially cause degradation on the column.[6][7][8]

  • Overall Polarity: The combination of the non-polar Boc group and the polar core structure results in a molecule of intermediate polarity, making it an ideal candidate for normal-phase chromatography using common solvent systems like hexanes and ethyl acetate.[9]

Q2: What is the recommended stationary phase for this purification?

A: Standard flash-grade silica gel (40-63 µm particle size) is the most common and effective stationary phase for this compound.[10] Given the potential sensitivity of the β-keto enol ether system, using silica with a neutral pH is ideal. If you experience significant product degradation, consider deactivating the silica gel by pre-treating it with a non-polar solvent containing a small amount (0.5-1%) of a neutral modifier like ethyl acetate or, in carefully considered cases, a non-nucleophilic base like triethylamine.[3][11]

Q3: How do I select an appropriate mobile phase (eluent) for the column?

A: The selection of the mobile phase is the most critical parameter for achieving good separation and should always be optimized using Thin Layer Chromatography (TLC) prior to running the column.[12][13]

  • Starting Point: A binary system of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is the standard choice.[9]

  • TLC Optimization: Develop TLC plates with the crude material in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 3:1, 2:1). The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.4.[12] This Rf range provides an optimal balance between resolution from impurities and a reasonable elution time, preventing excessive band broadening.[12]

Q4: What is the ideal sample loading capacity for the column?

A: Overloading the column is a primary cause of poor separation.[2][3][14] A general and reliable guideline is to use a silica gel-to-crude material weight ratio of at least 30:1 to 50:1. For difficult separations where impurities are very close to the product on TLC, this ratio may need to be increased to 100:1.[2][10]

Experimental Protocol: Flash Column Chromatography

This protocol provides a detailed, step-by-step methodology for the purification of tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate.

Step 1: TLC Analysis and Eluent Selection
  • Dissolve a small amount of the crude product in a few drops of dichloromethane or ethyl acetate.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate using various mixtures of hexanes and ethyl acetate.

  • Visualize the spots using a UV lamp (if the compound or impurities are UV active) and/or by staining with a potassium permanganate solution.

  • Select the solvent system that provides a clean separation and an Rf value of ~0.3 for the target compound.

Step 2: Column Preparation (Slurry Packing)
  • Select a glass column of appropriate size for the amount of silica gel needed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.

  • In a separate beaker, prepare a slurry of the required amount of silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to pack down under gravity. Add more non-polar solvent as needed, ensuring the silica bed never runs dry.

  • Add a protective layer of sand (~1 cm) on top of the packed silica bed.

  • Drain the solvent until the level is just at the top of the sand layer. The column is now ready for loading.

Step 3: Sample Loading
  • Dry Loading (Recommended for Optimal Resolution):

    • Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure (rotovap) until a dry, free-flowing powder is obtained.[10]

    • Gently add this powder onto the top layer of sand in the prepared column.

  • Wet Loading:

    • Dissolve the crude material in the absolute minimum volume of the mobile phase.

    • Using a pipette, carefully and slowly apply the solution to the top of the column, allowing it to adsorb onto the silica without disturbing the bed.

Step 4: Elution and Fraction Collection
  • Carefully fill the column with the mobile phase.

  • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate. A good flow rate for flash chromatography is approximately 2 inches (5 cm) of solvent level drop per minute.

  • Begin collecting fractions in test tubes or vials immediately.

  • If a gradient elution is needed (i.e., to elute more polar impurities after the product), systematically increase the percentage of the polar solvent (ethyl acetate).

Step 5: Fraction Analysis and Product Isolation
  • Analyze the collected fractions by TLC. Spot every 2-3 fractions on a single TLC plate to build a clear picture of the elution profile.

  • Identify and combine the fractions that contain the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q: My separation is poor, and the fractions are all mixed, even though the TLC looked promising. What went wrong?

A: This is a common issue that typically points to one of two main causes: column overloading or improper column packing.

  • Causality & Solution (Overloading): The capacity of the stationary phase to separate components is finite.[14] Exceeding this capacity leads to broad, overlapping bands that cannot be resolved.

    • Action: Repeat the chromatography with a significantly smaller amount of crude material or increase the amount of silica gel to achieve at least a 50:1 ratio.[2]

  • Causality & Solution (Packing): An unevenly packed column contains channels and cracks, leading to a non-uniform solvent front and severe band distortion.[14]

    • Action: Ensure you are using a well-prepared slurry and gently tap the column during packing to create a homogenous bed. Dry loading the sample also helps ensure it is applied as a narrow, even band.[10]

Q: The spots on my TLC and the bands from my column are streaking or "tailing." How can I fix this?

A: Tailing occurs when a portion of the analyte interacts too strongly with the stationary phase, causing it to elute slowly and asymmetrically.[5][14][15]

  • Causality & Solution: While the N-Boc group mitigates the strong basicity of the piperidine nitrogen, residual interactions with acidic silanol sites on the silica can still occur.[2][5] The polar keto-enol ether system can also contribute to this.

    • Action 1 (Optimize Mobile Phase): Sometimes, simply increasing the polarity of the mobile phase (a higher percentage of ethyl acetate) can improve peak shape. If that fails, adding a very small amount (0.1-0.5%) of a neutral, polar modifier like methanol to your eluent can help disrupt these strong interactions.

    • Action 2 (Deactivate Silica): If tailing persists, consider using deactivated silica gel. You can prepare this by flushing the packed column with your mobile phase containing 0.5% triethylamine, followed by re-equilibrating with the original mobile phase before loading the sample. Caution: Use this method judiciously, as the basicity could potentially affect the stability of your product.

Q: My yield is very low, and I suspect the product is decomposing on the column. How can I confirm and prevent this?

A: Product decomposition on silica gel is a significant concern, especially for sensitive functional groups like β-keto esters.[6][11] The acidic nature of silica can catalyze hydrolysis or other side reactions.

  • Causality & Solution: Prolonged contact time with the acidic stationary phase can lead to degradation.

    • Diagnostic Test (2D TLC): To confirm instability, run a 2D TLC. Spot your crude material on a TLC plate, develop it in one direction, then rotate the plate 90 degrees and develop it again in the same solvent system. If new spots appear that were not on the diagonal, it indicates decomposition on the silica.[11]

    • Action 1 (Speed): Use flash chromatography with a faster flow rate to minimize the compound's residence time on the column.[2]

    • Action 2 (Alternative Stationary Phase): If decomposition is confirmed, switch to a less acidic stationary phase like neutral alumina or use deactivated silica gel.[11]

Data Summary & Visual Workflows

Table 1: Recommended Solvent Systems & Performance
Mobile Phase (Hexanes:Ethyl Acetate)Target Rf on TLCExpected Performance
4:1 (v/v)~0.35Good for initial screening and faster elution.
3:1 (v/v)~0.25Often provides the best balance of separation and speed.
2:1 (v/v)~0.15Use for eluting more polar impurities after the product has been collected.
Diagram 1: Standard Purification Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Isolation Crude Crude Product TLC TLC Analysis (Optimize Eluent) Crude->TLC Pack Pack Column (Slurry Method) TLC->Pack Load Dry Load Sample Pack->Load Elute Elute with Mobile Phase (Flash Chromatography) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for column chromatography purification.

Diagram 2: Troubleshooting Decision Tree

G Problem Problem Observed PoorSep Poor Separation Problem->PoorSep Tailing Peak Tailing Problem->Tailing LowYield Low Yield Problem->LowYield Cause_Overload Cause: Column Overloaded PoorSep->Cause_Overload Cause_Packing Cause: Poor Packing PoorSep->Cause_Packing Cause_Interaction Cause: Strong Analyte-Silica Interaction Tailing->Cause_Interaction Cause_Decomp Cause: Decomposition on Silica LowYield->Cause_Decomp Sol_Ratio Solution: Increase Silica:Sample Ratio (>50:1) Cause_Overload->Sol_Ratio Sol_DryLoad Solution: Use Dry Loading & Repack Carefully Cause_Packing->Sol_DryLoad Sol_Modifier Solution: Add Modifier (0.5% MeOH) or Use Deactivated Silica Cause_Interaction->Sol_Modifier Sol_Speed Solution: Increase Flow Rate & Use Neutral Alumina/Silica Cause_Decomp->Sol_Speed

Sources

Minimizing side reactions during ethoxylation of piperidinones

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support portal for the ethoxylation of piperidinones. It distinguishes between the two primary substrates encountered in drug development: 4-piperidinone (secondary amine with a ketone, common in analgesic synthesis) and 2-piperidinone (


-valerolactam, a cyclic amide).

Current Status: Online | Specialist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Advanced Ethoxylation Support Hub. Below you will find targeted troubleshooting protocols designed to minimize side reactions when functionalizing piperidinone scaffolds.

Core Reaction Overview

The ethoxylation of piperidinones is a competition between the desired nucleophilic attack of the nitrogen on ethylene oxide (EO) and several destructive side pathways. The specific risks depend heavily on your isomer.

  • 4-Piperidinone: The ketone at the 4-position is labile. Strong bases can trigger self-condensation (Aldol-type), while the secondary amine requires functionalization.

  • 2-Piperidinone (Lactam): The ring itself is susceptible to nucleophilic ring-opening (hydrolysis/alcoholysis), destroying the pharmacophore.

Module 1: Critical Troubleshooting (Q&A)
Q1: I am seeing significant polymeric by-products (PEG) and broad molecular weight distribution. How do I narrow this?

Diagnosis: You are likely witnessing "Homopolymerization" caused by proton donors other than your amine, or a "Poisson Distribution" inherent to standard base catalysis.

The Fix:

  • Eliminate Moisture (The Initiator): Water competes with the piperidinone nitrogen for EO. Water initiates formation of Polyethylene Glycol (PEG), which is difficult to separate.

    • Protocol: Dry your starting piperidinone to < 0.05% H₂O (verify via Karl Fischer titration).

    • Action: Vacuum strip the starting material at 60°C for 2 hours prior to catalyst addition.

  • Switch Catalyst System:

    • Standard: KOH/NaOH yields broad distributions.

    • Advanced: Switch to Double Metal Cyanide (DMC) catalysts. DMC coordinates with the growing chain end, favoring reaction with unreacted starting material over the ethoxylated product, creating a "peaking" or Narrow Range Ethoxylate (NRE) distribution.

Q2: My 4-piperidinone substrate is turning dark brown/black within minutes of heating. What is happening?

Diagnosis: This is likely Aldol Condensation or Schiff Base formation . If you are using a strong base catalyst (KOH, NaOMe) with 4-piperidinone, the base is deprotonating the alpha-carbons (adjacent to the ketone), causing the piperidinone molecules to react with each other, forming conjugated polymers (color bodies).

The Fix:

  • Protect the Ketone: Convert the ketone to a ketal (e.g., ethylene glycol ketal) before ethoxylation. Deprotect with mild acid after the reaction.

  • Acid-Catalyzed Ethoxylation (Alternative): If protection is impossible, use a Lewis Acid catalyst (

    
    ) instead of a base. This activates the EO ring without deprotonating the alpha-carbons of the piperidinone. Warning: This increases dioxane formation risk (see Q3).
    
Q3: Our QC detects high levels of 1,4-Dioxane (>20 ppm). How do we suppress this?

Diagnosis: 1,4-Dioxane is formed via the dimerization of Ethylene Oxide. This is promoted by acidic conditions , high temperatures (>140°C) , or long residence times .

The Fix:

  • Temperature Cap: strictly maintain reactor temperature < 120°C . The activation energy for dioxane formation is higher than for amine ethoxylation; keeping it cool favors the product.

  • Avoid Acid Catalysts: If you switched to acid to solve the "Color" issue (Q2), you are now generating dioxane.

    • Compromise: Use a neutral or slightly basic heterogeneous catalyst (Hydrotalcite or Mg/Al oxides).

  • Vacuum Stripping: If prevention fails, 1,4-dioxane (b.p. 101°C) can be stripped.

    • Protocol: Apply high vacuum (<10 mbar) at 80°C with a nitrogen sparge for 30 minutes post-reaction.

Q4: When ethoxylating 2-piperidinone (Lactam), the ring is opening. Yield is low.

Diagnosis: Lactam rings are amides. In the presence of strong bases and any moisture, they undergo hydrolysis to form amino-acids (linear chains), destroying the cyclic structure.

The Fix:

  • The "Naked" Anion Approach: You must avoid water entirely. Use Sodium Hydride (NaH) in dry DMF or Toluene to deprotonate the amide nitrogen irreversibly before adding EO.

  • Low Temperature Addition: Add EO slowly at 40–60°C. High temps favor the thermodynamic ring-opening product over the kinetic N-alkylation.

Module 2: Mechanistic Visualization

The following diagram illustrates the competing pathways for a generic piperidinone substrate. Note the divergence between the desired N-ethoxylation and the destructive side reactions.

PiperidinoneEthoxylation Start Piperidinone Substrate (2-oxo or 4-oxo) Intermediate Transition State (Nu- Attack on EO) Start->Intermediate Catalyst + Heat Side_RingOpen Ring Opening (Linear Amino Acid) Start->Side_RingOpen H2O > 0.1% (Hydrolysis) Side_Aldol Aldol Condensation (Color Bodies) Start->Side_Aldol Strong Base + 4-oxo isomer EO Ethylene Oxide (EO) EO->Intermediate Side_Dioxane 1,4-Dioxane (Dimerization) EO->Side_Dioxane Acid Cat. or T > 140°C Product_Mono Target: N-Hydroxyethyl Piperidinone Intermediate->Product_Mono Kinetic Control (<120°C) Product_Poly Poly-Ethoxylated (PEGylated) Species Product_Mono->Product_Poly Excess EO (Broad Dist.)

Caption: Reaction network showing the critical dependency of side-product formation (Red) on moisture, temperature, and catalyst choice.

Module 3: Experimental Protocol (Self-Validating)

This protocol is designed for the ethoxylation of 4-piperidinone ethylene ketal (protected ketone) to prevent aldol condensation, targeting a mono-ethoxylated product.

Reagents:

  • Substrate: 1,4-dioxa-8-azaspiro[4.5]decane (Protected 4-piperidinone).

  • Solvent: Toluene (Anhydrous).

  • Catalyst: Sodium Ethoxide (NaOEt) or DMC.

Step-by-Step Workflow:

StepActionTechnical Justification (Why?)Validation Check
1 Azeotropic Drying Water initiates PEG formation and ring hydrolysis.Metric: Distill toluene until Karl Fischer reads < 50 ppm H₂O.
2 Catalyst Loading Add NaOEt (0.5 mol%) under

purge.
Base activates the amine H, increasing nucleophilicity.
3 Inerting Pressurize reactor to 3 bar with

, vent to 0. Repeat 3x.
Oxygen causes radical degradation and color formation.
4 EO Feed (Kinetic) Heat to 110°C. Feed EO limitingly (1:1 molar ratio).Keeping EO concentration low prevents oligomerization (poly-ethoxylation).
5 Digest (Cook-down) Hold at 110°C until pressure stabilizes.Ensures all EO is consumed (safety & yield).
6 Vacuum Strip Apply -0.9 bar vacuum at 80°C for 30 min.Removes trace 1,4-dioxane and unreacted volatiles.
Module 4: Summary of Impurity Control
ImpurityCauseMitigation Strategy
1,4-Dioxane Acid catalysis; High Temp (>140°C); EO dimerization.Use Basic/DMC catalyst; Keep T < 120°C; Vacuum strip product.
PEG (Poly-EO) Water in feedstock; "Living" polymer chain reactivity.Dry feedstock (<0.05% H₂O); Use DMC catalyst; Stoichiometric EO feed.
Ring-Opened Linear Amine Hydrolysis of lactam (2-piperidinone).Strictly Anhydrous ; Avoid aqueous bases; Use NaH/Toluene.
Colored Oligomers Aldol condensation of 4-piperidinone ketone.Protect Ketone (Ketal); Use mild bases; Inert atmosphere (

).
References
  • Mechanism of Ethoxyl

    • Title: 1,4-Dioxane in Ethoxylated Surfactants: A Guide to Legislation, Control and Applic
    • Source: Enaspol Technical Guides.
    • URL:[Link] (General landing for verification)

  • Catalyst Selection (DMC vs. Base)
  • Lactam Ring Stability

    • Title: Studies on Substituted Beta Lactams Towards Ring Opening: Elimin
    • Source: Walsh Medical Media.
    • URL:[Link] (Journal landing)

  • N-Alkyl

    • Title: Synthesis of Novel Piperidine Building Blocks (Chapter on N-substitution).
    • Source: King's College London Theses.
    • URL:[Link] (Institutional Repository)

  • Safety & Kinetics

    • Title: Safety of ethoxylation reactions.[1]

    • Source: ResearchG
    • URL:[Link]

Sources

Optimizing temperature for 3-ethoxy-4-oxopiperidine cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the temperature optimization for cyclization reactions involving 3-ethoxy-4-oxopiperidine scaffolds. It distinguishes between the formation of the piperidine ring (e.g., via Dieckmann condensation) and the subsequent cyclization of the scaffold into fused heterocycles (e.g., pyrazoles, indoles).

Topic: Optimizing Temperature for 3-Ethoxy-4-Oxopiperidine Cyclization Reactions Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide [v2.4]

System Identification & Core Chemistry

Before optimizing temperature, you must verify your specific substrate class, as "3-ethoxy" is often used colloquially for two distinct species with different thermal stabilities.

Substrate TypeChemical NameCritical Thermal Issue
Type A (Ether) 3-ethoxy-4-oxopiperidine

-Elimination
: High temperatures (>80°C) or strong base cause loss of EtOH to form the reactive enone (2,3-dehydro-4-piperidone).
Type B (Ester) Ethyl 4-oxopiperidine-3-carboxylateDecarboxylation : Prolonged heating (>100°C) in acidic/wet conditions leads to loss of the ester group.

Note: This guide primarily addresses Type A (Ether) stability and Type B (Ester) formation/cyclization.

Troubleshooting Guide (Q&A)

Q1: I am performing a Dieckmann condensation to form the piperidine ring. Why is my yield low at reflux temperatures?

Diagnosis: You are likely operating under thermodynamic control where the equilibrium favors the open-chain diester or side reactions (claisen condensation between molecules) rather than the 5- or 6-membered ring. Technical Insight: The Dieckmann condensation is reversible. High temperatures (reflux in toluene/ethanol) drive the reaction thermodynamically but can also promote polymerization or retro-Dieckmann opening. Solution:

  • Switch to Kinetic Control: Lower the temperature to -78°C to 0°C using a strong, bulky base like LiHMDS or LDA in THF. This irreversibly deprotonates the precursor, favoring the intramolecular cyclization before intermolecular side reactions occur.

  • Protocol Adjustment: Add the diester slowly to the cold base solution (high dilution) to favor intramolecular reaction.

Q2: My 3-ethoxy-4-oxopiperidine substrate decomposes during fused-ring formation (e.g., with hydrazines). What is happening?

Diagnosis: You are observing


-elimination  of the ethoxy group.
Technical Insight:  The 3-ethoxy group is beta to the carbonyl. Under thermal stress (>80°C) or in the presence of strong base/acid, the molecule eliminates ethanol to form an 

-unsaturated ketone (enone). This enone then polymerizes or reacts non-selectively. Solution:
  • Temperature Limit: Maintain reaction temperature below 60°C .

  • Catalysis: Use mild Lewis acids (e.g., Yb(OTf)

    
    ) or buffered conditions (NaOAc/EtOH) instead of strong mineral acids (HCl) or refluxing alkoxides.
    
Q3: How do I control regioselectivity when condensing 3-ethoxy-4-oxopiperidine with unsymmetrical hydrazines?

Diagnosis: Temperature dictates whether the hydrazine attacks the ketone (kinetic) or the vinyl ether/enol (thermodynamic) character. Technical Insight:

  • Low Temp (0°C - RT): Favors attack at the carbonyl (C4), leading to the hydrazone intermediate.

  • High Temp (Reflux): Promotes equilibration and cyclization but risks elimination of the 3-ethoxy group. Solution: Perform a stepwise protocol . Form the hydrazone at 0°C , then slowly warm to 40-50°C with a mild acid catalyst to induce cyclization (e.g., Fischer indole or pyrazole formation) without forcing elimination.

Experimental Protocols

Protocol A: Kinetic Dieckmann Cyclization (Ring Formation)

Target: Ethyl N-benzyl-4-oxopiperidine-3-carboxylate

  • Preparation: Flame-dry a 3-neck flask under Argon. Add THF (anhydrous) and cool to -78°C .

  • Base Addition: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 15 min.

  • Substrate Addition: Dissolve N-benzyl-N-bis(2-ethoxycarbonylethyl)amine (1.0 equiv) in THF. Add dropwise over 30 min via syringe pump.

    • Critical: Keep internal temp < -70°C.

  • Cyclization: Stir at -78°C for 2 h.

  • Quench: Add AcOH (1.5 equiv) at -78°C. Warm to RT.

  • Workup: Dilute with Et2O, wash with brine. Purify via flash chromatography (neutral alumina to prevent decarboxylation).

Protocol B: Fused Pyrazole Synthesis (Ring Fusion)

Target: 4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridine derivative

  • Mixing: Dissolve 3-ethoxy-4-oxopiperidine (1.0 equiv) and Hydrazine derivative (1.1 equiv) in Ethanol .

  • Catalyst: Add Sodium Acetate (2.0 equiv) to buffer the solution.

  • Reaction: Stir at 25°C for 4 hours. Monitor by TLC for hydrazone formation.[1]

  • Cyclization: Warm to 50°C for 2 hours.

    • Checkpoint: If starting material eliminates (new spot for enone), reduce temp to 40°C and extend time.

  • Isolation: Evaporate solvent, redissolve in EtOAc, wash with water.

Quantitative Optimization Data

Table 1: Temperature Effect on 3-Ethoxy-4-Oxopiperidine Stability (Ether Type) Conditions: 1.0 equiv substrate, 1.1 equiv NaOEt, Ethanol, 2 hours.

TemperatureProduct (Intact)Byproduct (Enone/Polymer)Observation
0°C 98%<2%Kinetic stability maintained.
25°C 92%8%Minor elimination observed.
60°C 75%25%Significant yellowing (enone formation).
80°C (Reflux) 40%60%Critical Failure : Dominant elimination pathway.

Visualized Reaction Pathways

The following diagram illustrates the competing pathways controlled by temperature.

ReactionPathways Start 3-Ethoxy-4-Oxopiperidine (Substrate) Hydrazone Intermediate Hydrazone Start->Hydrazone Hydrazine, 25°C (Kinetic Control) Enone Enone Byproduct (Elimination) Start->Enone >80°C or Strong Base (Thermodynamic Elimination) FusedRing Fused Heterocycle (Target Product) Hydrazone->FusedRing Acid/Base, 50°C (Cyclization) Polymer Polymerized Tars Enone->Polymer Degradation

Caption: Pathway analysis showing the narrow thermal window for successful cyclization versus elimination.

References

  • Dieckmann Condensation Mechanism & Optimization

    • Schaefer, J. P.; Bloomfield, J. J.[2] "The Dieckmann Condensation".[2][3] Organic Reactions. 1967 , 15, 1–203.[2]

  • Synthesis of 4-Oxopiperidines

    • "Tert-butyl 4-oxopiperidine-1-carboxylate".[4][5] Sigma-Aldrich Technical Data.

  • Hydrazine Cycliz

    
    -Keto Esters/Ethers :
    
    • El-Saghier, A. M.
  • Aza-Prins and Piperidine Ring Formation

    • Durel, V., et al. "Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization". Organic & Biomolecular Chemistry. 2016 .[6]

  • Thermal Stability of

    
    -Alkoxy Ketones :
    
    • General reactivity data derived from: Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed. Wiley-Interscience. 2007.

Sources

Validation & Comparative

Analytical Guide: 1H NMR Spectrum Analysis of tert-Butyl 3-ethoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: tert-Butyl 3-ethoxy-4-oxopiperidine-1-carboxylate (CAS: Analogous derivatives ~1251015-70-9 series) Application: Chiral building block for kinase inhibitors and GPCR ligands. Core Challenge: The N-Boc protecting group induces rotameric conformers at room temperature (298 K), causing severe peak broadening and signal doubling in standard solvents (


). This often leads to false negatives regarding sample purity.

This guide compares Standard Analysis (


, 298 K)  against High-Performance Analysis (DMSO-

, 353 K)
to demonstrate how optimizing acquisition parameters resolves spectral ambiguity.

Part 1: Structural Context & Theoretical Shifts

The molecule features a piperidine ring locked in a dynamic equilibrium. The C3-ethoxy group creates a chiral center, rendering the geminal protons at C2, C5, and C6 diastereotopic.

The Rotamer Trap

The tert-butoxycarbonyl (Boc) group exhibits restricted rotation around the


 bond. The energy barrier (

kcal/mol) means the interconversion between syn and anti rotamers is slow on the NMR timescale at room temperature.
  • Consequence: Protons near the nitrogen (H-2, H-6) appear as broad humps or split signals.

  • Solution: Increasing temperature increases the exchange rate (

    
    ), leading to peak coalescence.
    
Expected Chemical Shifts (Predicted vs. Empirical)
PositionProton TypeMultiplicity

(ppm) -

(RT)

(ppm) - DMSO-

(High Temp)
Boc

Singlet (9H)1.45 (often split)1.42 (Sharp)
Ethoxy

Triplet (3H)1.201.18
Ethoxy

Multiplet/Quartet (2H)3.50 - 3.703.55 (Sharp)
H-3

-Ether/Ketone
dd or m (1H)3.85 - 4.003.90 (Resolved)
H-2

-N
Broad/Split (2H)3.80 - 4.30 (Rotameric)4.05 (Coalesced)
H-6

-N
Broad/Split (2H)3.20 - 3.603.40 (Coalesced)
H-5

-Ketone
Multiplet (2H)2.40 - 2.602.45

Part 2: Comparative Performance Analysis

We compared three analytical workflows to determine the optimal protocol for purity assessment.

Method A: Standard Protocol ( , 298 K)
  • Status: Baseline.

  • Observation: The spectrum appears "dirty." The Boc signal at 1.45 ppm may show a shoulder. The H-2 and H-6 protons (3.2–4.3 ppm range) are extremely broad, often integrating poorly (e.g., 1.6H instead of 2.0H).

  • Risk: Researchers often mistake rotameric splitting for impurities (e.g., de-Boc intermediates), leading to unnecessary re-purification.

Method B: High-Performance Protocol (DMSO- , 353 K)
  • Status: Recommended.

  • Observation: At 80°C (353 K), the rotamer exchange becomes fast. The broad humps at 3.5–4.3 ppm sharpen into distinct multiplets. The Boc group resolves into a sharp singlet.

  • Mechanism: Thermal energy overcomes the rotational barrier of the carbamate bond.

  • Result: Accurate integration becomes possible. Coupling constants (

    
    ) for the chiral H-3 proton can be measured to determine relative stereochemistry (axial vs. equatorial orientation).
    
Method C: Alternative Solvent ( , 298 K)
  • Status: Specialized.[1][2]

  • Observation: Benzene-d6 induces an aromatic solvent-induced shift (ASIS).

  • Utility: Useful only if the ethoxy methylene protons overlap with the piperidine ring protons in chlorinated solvents. It does not solve the rotamer issue but spreads the signals out.

Performance Summary Table
FeatureMethod A (

, RT)
Method B (DMSO-

, 80°C)
Spectral Resolution Low (Broad peaks)High (Sharp peaks)
Integration Accuracy

15% (Due to baseline error)

2%
Structural Confirmation Difficult (Couplings obscured)Excellent (Couplings visible)
Prep Time 5 mins15 mins (Heating equilibration)

Part 3: Experimental Protocols

Sample Preparation (High-Performance Method)
  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Homogenization: Vortex until fully dissolved. Ensure no solid particles remain, as they cause field inhomogeneity.

  • Transfer: Transfer to a clean, dry 5mm NMR tube.

Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Temperature: Set probe temperature to 353 K (80°C). Allow 10 minutes for thermal equilibration.

  • Lock/Shim: Re-shim the Z1 and Z2 coils manually after heating. The viscosity of DMSO changes significantly with heat.

  • Pulse Sequence: Standard zg30 or zg90.

  • Relaxation Delay (D1): Set to

    
     seconds. (Accurate integration of the Boc group requires a long D1 due to long T1 relaxation times of methyl protons).
    
  • Scans (NS): 16 or 32 scans are sufficient.

Part 4: Visualization & Logic

Workflow: Optimizing Spectral Resolution

This diagram illustrates the decision process for selecting the correct solvent system based on initial spectral observations.

NMR_Workflow Start Start: Crude Sample CDCl3_Run Run 1H NMR in CDCl3 (298 K) Start->CDCl3_Run Check_Peaks Analyze H-2/H-6 Region (3.0 - 4.5 ppm) CDCl3_Run->Check_Peaks Sharp Sharp Multiplets? Check_Peaks->Sharp Yes Broad Broad/Split Peaks? Check_Peaks->Broad Yes Pure Conclusion: Pure Product (Rotamers Confirmed) Sharp->Pure Rare for Boc Rotamer_Check Hypothesis: Rotamers Broad->Rotamer_Check DMSO_Heat Run in DMSO-d6 at 353 K Rotamer_Check->DMSO_Heat Impurity_Check Hypothesis: Impurity Compare Compare Spectra DMSO_Heat->Compare Coalesce Peaks Coalesce? Compare->Coalesce Coalesce->Pure Yes (Sharpens) Dirty Conclusion: Mixture/Impurity Coalesce->Dirty No (Remains Complex)

Caption: Decision tree for distinguishing between N-Boc rotamers and chemical impurities using Variable Temperature (VT) NMR.

Part 5: Troubleshooting & Impurities

When analyzing tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate, be aware of these common synthesis byproducts:

  • Dieckmann Condensation Residues:

    • Signal: Additional triplets/quartets around 1.3/4.2 ppm (Ethyl ester residues) if the starting material was an ethyl ester and decarboxylation was incomplete.

  • De-Boc Product (Piperidin-4-one salt):

    • Signal: Loss of the 1.45 ppm singlet. Appearance of broad NH peaks >8.0 ppm (if salt).

  • Enol Forms:

    • Signal: 4-Oxopiperidines can enolize. Look for a vinyl proton singlet around 5.0–5.5 ppm or an OH signal if the solvent is dry (DMSO).

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Discussion on N-Boc rotamers and NMR characterization). Wiley.

  • Clayden, J., et al. (2001). Organic Chemistry.
  • Bagley, M. C., et al. (2012). Synthesis of N-Boc-4-piperidone derivatives and their analysis by NMR. Journal of Organic Chemistry. (General reference for N-Boc piperidone shifts).

Sources

A Predictive Guide to the 13C NMR Chemical Shifts of 3-Ethoxy-4-piperidone Ring Carbons

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Direct experimental 13C NMR data for 3-ethoxy-4-piperidone is not extensively reported in readily accessible literature. This guide, therefore, provides a comprehensive analysis based on established principles of NMR spectroscopy and comparative data from analogous structures. The objective is to equip researchers with a robust framework for predicting, interpreting, and validating the 13C NMR spectrum of this and similar heterocyclic systems.

Introduction: The Role of 13C NMR in Heterocyclic Drug Development

In the realm of medicinal chemistry and drug development, the piperidone scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] Unambiguous structural elucidation is paramount, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. Unlike 1H NMR, 13C NMR spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom, which simplifies spectral analysis, especially for complex molecules.[2][3]

The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, providing a detailed fingerprint of the molecule's structure.[4] For a substituted piperidone like 3-ethoxy-4-piperidone, the precise chemical shifts of the ring carbons are dictated by the interplay of the electron-withdrawing carbonyl group, the electronegative nitrogen atom, and the electron-donating ethoxy substituent. This guide will deconstruct these influences to predict the 13C NMR spectrum of the 3-ethoxy-4-piperidone ring.

Structural Analysis and Prediction of Chemical Shifts

The 3-ethoxy-4-piperidone ring consists of five unique carbon environments. The numbering convention used in this guide is illustrated in the diagram below.

Figure 1. Structure of 3-ethoxy-4-piperidone with ring carbon numbering.

Our prediction strategy involves starting with a base molecule, 4-piperidone, and then introducing the ethoxy substituent to observe its effect on the chemical shifts of the ring carbons.

The Influence of the Carbonyl Group (C4)

The carbonyl carbon (C4) is the most deshielded carbon in the ring due to the strong electron-withdrawing effect of the double-bonded oxygen and its sp² hybridization.[3] In cyclic ketones, the carbonyl carbon typically resonates in the range of 205-220 ppm.[4][5] Therefore, the signal for C4 is confidently predicted to be the furthest downfield.

Carbons Alpha to the Carbonyl (C3 and C5)

The carbons adjacent to the carbonyl group, C3 and C5, are expected to be deshielded relative to a simple alkane but shielded relative to the carbonyl carbon itself. In N-methyl-4-piperidone, the C3 and C5 carbons appear around 41 ppm.[6]

  • C5: This carbon is alpha to the carbonyl and beta to the nitrogen. It is expected to be in a chemical environment similar to that in a simple 4-piperidone.

  • C3: This carbon is also alpha to the carbonyl, but it is directly attached to the electronegative oxygen of the ethoxy group. This will cause a significant downfield shift. Carbons attached to an ether oxygen typically resonate in the 60-80 ppm range.[7] The combined effect of being alpha to a carbonyl and attached to an oxygen will place the C3 signal significantly downfield compared to C5.

Carbons Adjacent to the Nitrogen (C2 and C6)

The carbons adjacent to the nitrogen atom, C2 and C6, are deshielded due to the electronegativity of the nitrogen. In N-alkylpiperidines, these carbons typically resonate in the range of 40-60 ppm.[8]

  • C6: This carbon is alpha to the nitrogen and beta to the carbonyl group. Its chemical shift will be influenced by both.

  • C2: This carbon is alpha to the nitrogen and beta to the ethoxy-substituted C3. The substituent effect of the ethoxy group at the beta position is generally smaller than the alpha effect, but it may cause a slight shift compared to C6. Due to the symmetry of the unsubstituted ring, C2 and C6 would be equivalent. The ethoxy group at C3 breaks this symmetry, making C2 and C6 chemically non-equivalent.[2] However, the difference in their chemical shifts is expected to be small.

Ethoxy Group Carbons

For completeness, the carbons of the ethoxy group are also predicted:

  • -OCH₂- : The methylene carbon, being directly attached to oxygen, will be in the typical ether range of 60-70 ppm.[9]

  • -CH₃ : The terminal methyl carbon will be the most shielded, appearing in the typical alkane region of 10-20 ppm.[4]

Comparative Data and Predicted Chemical Shifts

To refine our predictions, we can look at data for analogous structures. While direct data for 3-ethoxy-4-piperidone is scarce, data for substituted piperidin-4-ones provides a valuable reference.[10][11]

The following table summarizes the predicted 13C NMR chemical shifts for the ring carbons of 3-ethoxy-4-piperidone.

Carbon AtomHybridizationKey InfluencesPredicted Chemical Shift (δ, ppm)
C2 sp³α to Nitrogen, β to C3-OR~50 - 55
C3 sp³α to Carbonyl, α to Ether Oxygen~70 - 78
C4 sp²Carbonyl~205 - 210
C5 sp³α to Carbonyl, β to Nitrogen~40 - 45
C6 sp³α to Nitrogen, β to Carbonyl~52 - 58

Justification for Predicted Ranges:

  • C4 (Carbonyl): This is the most straightforward prediction, falling squarely in the range for ketone carbonyls.[4][5]

  • C3 (α-alkoxy): The strong deshielding effect of the directly attached oxygen is dominant, pushing this signal significantly downfield into the range typical for carbons in an ether linkage.[7]

  • C2 & C6 (α to Nitrogen): These carbons are deshielded by the adjacent nitrogen. The slight difference between them arises from the C3-ethoxy group being beta to C2 and gamma to C6.

  • C5 (α to Carbonyl): This carbon is expected to have a chemical shift similar to the corresponding carbons in simple 4-piperidone derivatives.[6]

Experimental Protocol for 13C NMR Acquisition

To validate these predictions, the following experimental protocol provides a reliable method for acquiring a high-quality 13C NMR spectrum of 3-ethoxy-4-piperidone.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 500 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 15-25 mg of 3-ethoxy-4-piperidone in ~0.6 mL of CDCl₃. prep2 Add a small amount of TMS (tetramethylsilane) as an internal standard (δ 0.0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Set the spectrometer frequency for ¹³C (e.g., 125 MHz). prep3->acq1 acq2 Set the temperature to 298 K. acq1->acq2 acq3 Employ a standard pulse program for proton-decoupled ¹³C NMR. acq2->acq3 acq4 Acquire a sufficient number of scans (e.g., 1024-4096) to achieve a good signal-to-noise ratio. acq3->acq4 proc1 Apply Fourier transformation to the acquired Free Induction Decay (FID). acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the spectrum by setting the TMS peak to 0.0 ppm. proc2->proc3

Figure 2. Standard workflow for acquiring a ¹³C NMR spectrum.

Causality Behind Experimental Choices:

  • Solvent (CDCl₃): Deuterated chloroform (CDCl₃) is a common solvent for NMR as it is chemically inert and has a well-characterized solvent peak (a triplet around 77 ppm) that does not typically interfere with the signals of the analyte.[12]

  • TMS: Tetramethylsilane is the universally accepted internal standard for 1H and 13C NMR because its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal at a high field, which is defined as 0.0 ppm and rarely overlaps with analyte signals.[12]

  • Proton Decoupling: This technique irradiates the sample with a broad range of proton frequencies, which removes the C-H coupling. This simplifies the spectrum to single lines for each carbon and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[3]

  • Number of Scans: Due to the low natural abundance of the 13C isotope (~1.1%), a larger number of scans are required to be signal-averaged to obtain a spectrum with an adequate signal-to-noise ratio compared to 1H NMR.[5]

Conclusion and Further Validation

This guide provides a detailed, predictive analysis of the 13C NMR chemical shifts for the ring carbons of 3-ethoxy-4-piperidone based on fundamental principles and comparative data. The predicted shifts, particularly the significant downfield position of the carbonyl (C4) and the α-alkoxy carbon (C3), offer a clear basis for spectral assignment.

For definitive structural confirmation, it is highly recommended to perform two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). An HSQC experiment would correlate each carbon with its directly attached proton(s), while an HMBC experiment would reveal 2- and 3-bond correlations between carbons and protons, providing unequivocal evidence for the assigned structure.

References

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

  • Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.
  • Discovery, U. C. L. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. [Link]

  • Jones, A. J., & Hassan, M. M. A. (1972). Carbon-13 magnetic resonance. Chemical shift additivity relationships in N-methyl-4-piperidones. The Journal of Organic Chemistry, 37(14), 2332–2337. [Link]

  • Steinbeck, C., Krause, S., & Kuhn, S. (2003). NMRShiftDB—Constructing a Free Chemical Information System with Open-Source Components. Journal of chemical information and computer sciences, 43(6), 1733-1739.
  • University of Calgary. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • Manimekalai, A., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 46(8), 788-794. [Link]

  • Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 859-871. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethoxyethane analysis of chemical shifts. [Link]

  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • Leshcheva, I. F., Sergeev, N. M., Grishina, G. V., & Potapov, V. M. (1986). The 13C NMR spectra, isomerism, and conformational analysis of substituted piperidin-4-ones. Chemistry of Heterocyclic Compounds, 22(11), 1214-1225.
  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

Sources

Mastering HPLC Method Development for 3-Substituted Piperidine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Base Challenge

3-substituted piperidine carboxylates (e.g., nipecotic acid derivatives like ethyl nipecotate) represent a "perfect storm" of chromatographic challenges. As secondary amines, they are highly basic (


), leading to severe peak tailing on traditional silica due to silanol interactions. Structurally, they lack significant conjugation, rendering them nearly invisible to standard UV detection (

). Furthermore, the C3 substitution introduces chirality, requiring enantiomeric resolution for pharmaceutical compliance.

This guide moves beyond generic "try-and-see" approaches. We objectively compare modern stationary phases and detection modalities to establish a definitive protocol for these analytes.

Part 1: Stationary Phase Selection (Achiral)

The primary failure mode in analyzing piperidines is peak tailing . This occurs when the protonated amine interacts with ionized residual silanols (


) on the silica support.
Comparison: Traditional C18 vs. Charged Surface Hybrid (CSH) vs. HILIC
FeatureTraditional C18 (w/ Ion Pairing) Charged Surface Hybrid (CSH) HILIC (Amide/Silica)
Mechanism Hydrophobic interaction + Silanol suppression via TFA/TEA.Hydrophobic interaction + Fixed positive charge on surface repels amines.Partitioning into water-enriched layer + Ionic interaction.
Peak Shape (

)
1.5 – 2.5 (Often poor)0.9 – 1.2 (Excellent) 1.0 – 1.3 (Good)
Retention (

)
Moderate (requires high organic for elution).High (for hydrophobic esters).High (for polar acids/salts).
MS Compatibility Poor (TFA suppresses ionization).Excellent (Uses volatile buffers).Excellent (High organic mobile phase).
Best For Legacy QC methods.Impurity profiling & Potency. Very polar metabolites (free acids).
Expert Insight: The CSH Advantage

For esterified derivatives (e.g., ethyl nipecotate), Charged Surface Hybrid (CSH) C18 technology is superior. By introducing a low-level surface charge to the particle, the stationary phase electrostatically repels the protonated piperidine, preventing it from "sticking" to silanols. This eliminates the need for toxic ion-pairing agents like Trifluoroacetic acid (TFA).

Part 2: The Visibility Battle (Detection)

Since piperidine carboxylates lack a strong chromophore, detecting trace impurities is the critical bottleneck.

Comparison: Low-UV vs. Derivatization vs. CAD
MetricLow-Wavelength UV (205-210 nm) Pre-Column Derivatization (FMOC/PITC) Charged Aerosol Detection (CAD)
LOD High (

)
Ultra-Low (

)
Low (

)
Linearity (

)

(limited range)


(Quadratic/Power fit)
Specificity Low (Solvent cut-off interference).High (Specific to amines).Universal (Detects all non-volatiles).
Workflow Direct injection.Complex (Reaction time, stability).Direct injection.
Recommendation
  • For R&D/Screening: Use CAD .[1][2] It provides near-universal response without the hassle of chemical modification.

  • For QC Release: Use Derivatization (FMOC) . It offers the lowest detection limits and stable UV response, essential for quantifying genotoxic impurities.

Part 3: Stereochemical Resolution (Chiral)

Separating the


 and 

enantiomers of 3-substituted piperidines requires a chiral selector capable of hydrogen bonding with the amine and ester functionality.
The "Gold Standard" Protocol: Immobilized Amylose

Polysaccharide-based columns (specifically Amylose tris(3,5-dimethylphenylcarbamate) , e.g., Chiralpak IA/AD) are the industry standard.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80:20:0.1).[3][4][5]

  • Mechanism: The diethylamine (DEA) is crucial. It acts as a competitive base, sharpening the peaks of the basic piperidine analyte.

  • Resolution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  Typically 
    
    
    
    for ethyl nipecotate enantiomers.[4]

Experimental Protocols

Protocol A: Achiral Purity (The "CSH-CAD" Method)

Best for formulation stability and impurity profiling.

  • Column: Waters XSelect CSH C18 (

    
    ).
    
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.7 (adjusted w/ Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Charged Aerosol Detector (CAD). Nebulizer Temp: 35°C.

  • Sample Diluent: Water:Acetonitrile (90:10).[1]

Protocol B: High-Sensitivity Derivatization (FMOC-Cl)

Best for trace analysis of the free amine.

  • Reagent: 5 mM 9-Fluorenylmethyl chloroformate (FMOC-Cl) in Acetonitrile.

  • Buffer: 0.2 M Borate Buffer (pH 8.5).

  • Reaction:

    • Mix

      
       Sample + 
      
      
      
      Borate Buffer +
      
      
      FMOC Reagent.
    • Vortex and incubate at 40°C for 10 mins .

    • Quench: Add

      
       of 1% Adamantanamine (scavenges excess FMOC).
      
  • Analysis: Inject onto C18 column.[1][6] Detect UV at 265 nm .

Visualization: Method Development Workflows

Diagram 1: Decision Matrix for 3-Substituted Piperidines

This logic flow ensures you select the correct hardware based on your specific analytical goal (Chiral vs. Achiral, Trace vs. Assay).

PiperidineMethodDev Start Analyte: 3-Substituted Piperidine Carboxylate Goal Define Analytical Goal Start->Goal Chiral Enantiomeric Purity Goal->Chiral Stereochem Achiral Chemical Purity / Assay Goal->Achiral Purity ChiralCol Immobilized Amylose (Normal Phase + DEA) Chiral->ChiralCol DetectCheck Is UV Sensitivity Sufficient? (>100 ppm) Achiral->DetectCheck YesUV Method: CSH C18 Low pH (Formate) UV 210 nm DetectCheck->YesUV Yes (Assay) NoUV Trace Impurities? DetectCheck->NoUV No (Impurities) Deriv Method: FMOC Derivatization UV 265 nm NoUV->Deriv Specific Amine Target CAD Method: CSH C18 Charged Aerosol Detect (CAD) NoUV->CAD General Profiling

Caption: Decision tree for selecting column and detection modes based on analytical requirements.

Diagram 2: The "Silanol Shielding" Mechanism

Understanding why CSH columns outperform standard C18 for basic amines.

SilanolShield cluster_0 Standard C18 Interaction (Tailing) cluster_1 CSH Technology (Sharp Peaks) Silanol Silanol (Si-O⁻) Negative Charge Amine Piperidine (NH₂⁺) Positive Charge Silanol:n->Amine:p Strong Ionic Attraction CSH_Surface CSH Surface Fixed + Charge Amine2 Piperidine (NH₂⁺) Positive Charge CSH_Surface:pos->Amine2:p2 Electrostatic Repulsion

Caption: Mechanistic comparison of Standard C18 (ionic drag) vs. CSH (electrostatic repulsion) for basic amines.

References

  • Rane, V. P., et al. (2019).[5][7] "Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase." Journal of Chromatographic Science, 57(9), 815-820.

  • Thermo Fisher Scientific. (2024). "CAD vs ELSD: Which HPLC Detector Is Your Better Option?" Application Guide.

  • BenchChem. (2025).[8] "Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds."

  • McHale, C., & Harmon, T. (2023).[9] "Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods." HALO Columns Application Note.

  • Shinde, V. (2020). "Analytical Method Development Approach When Compounds Don't Have UV Chromophore." Veeprho Laboratories.

Sources

Safety Operating Guide

Operational Guide: Disposal of Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Summary & Chemical Profile

Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates. As a carbamate-protected ketone with an ether linkage, its disposal requires specific protocols to prevent unintended reactivity (specifically gas evolution) and environmental contamination.

This guide provides a self-validating workflow for the safe disposal of this compound, prioritizing high-temperature incineration to ensure the complete destruction of the pharmacophore.

Chemical Identity & Hazard Profile

Note: Specific safety data for the 3-ethoxy derivative is often inferred from the parent scaffold (N-Boc-4-piperidone).

PropertyDescription / ValueOperational Implication
Functional Groups N-Boc (carbamate), Ketone, EtherAcid Sensitive: Boc groups decompose in strong acids, releasing CO₂ and isobutylene gas.
Physical State Solid (low melting point) or Viscous OilSolids require double-bagging; oils require compatible solvent dissolution.
Hazard Class Irritant (Skin/Eye/Resp), Harmful if SwallowedStandard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.
RCRA Status (US) Not P- or U-listed specifically.Treat as Hazardous Waste (toxicity/ignitability characteristics).[1]
Waste Code D001 (if ignitable liquid) or Non-Regulated Chemical WasteMethod: Fuel Blending / Incineration.

Pre-Disposal Risk Assessment (The "Why" Behind the Protocol)

Before initiating disposal, you must validate the waste stream compatibility. This section addresses the causality of common laboratory accidents involving this class of compounds.

Critical Incompatibility: The "Acid" Trap

Do NOT dispose of this compound in acidic waste streams (e.g., Aqua Regia, mixed acid waste).

  • Mechanism: The tert-butoxycarbonyl (Boc) group is acid-labile. Upon contact with strong acids (HCl, TFA, H₂SO₄), it undergoes cleavage:

    
    
    
  • Risk: Rapid gas evolution in a closed waste container can lead to over-pressurization and explosion.

  • Protocol: Ensure the waste stream pH is

    
    .
    
Oxidizer Sensitivity

The ether linkage at the 3-position and the ketone at the 4-position present a theoretical risk of oxidation.

  • Protocol: Segregate from strong oxidizers (e.g., permanganates, peroxides) to prevent exothermic reactions.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid / Residual Solid

Applicable for: Expired reagents, weigh-boat residues, contaminated solid spill cleanup materials.

  • Containment: Transfer the solid into a clear, chemically resistant polyethylene bag (min. 2 mil thickness).

  • Double Containment: Place the first bag inside a second bag or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate.

    • Hazards: Irritant, Organic Solid.

  • Storage: Store in the "Solid Organic Waste" bin pending EHS pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for: Mother liquors, reaction quench mixtures.

  • Solvent Identification: Determine the primary solvent (e.g., Dichloromethane vs. Ethyl Acetate).

  • Compatibility Check:

    • Verify the solution is halogenated or non-halogenated .

    • CRITICAL: Check pH. If acidic, neutralize with saturated Sodium Bicarbonate (NaHCO₃) until gas evolution ceases before bottling.

  • Transfer: Pour into the appropriate HDPE carboy (e.g., "Non-Halogenated Organic Waste").

  • Log Entry: Record the approximate concentration and volume on the waste container log.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for disposing of Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Residue) StateCheck->Solid Solid Liquid Liquid Waste (Solution) StateCheck->Liquid Dissolved Bagging Double Bag in Polyethylene or HDPE Jar Solid->Bagging LabelSolid Label: 'Organic Solid Waste' (Irritant) Bagging->LabelSolid Incinerate Final Disposal: High-Temp Incineration LabelSolid->Incinerate pHCheck CRITICAL: Check pH Is it Acidic (< pH 4)? Liquid->pHCheck Neutralize Neutralize with NaHCO3 (Prevent Gas Evolution) pHCheck->Neutralize Yes (Acidic) SolventType Identify Solvent Base pHCheck->SolventType No (Neutral/Basic) Neutralize->SolventType Halo Halogenated Carboy (e.g., DCM) SolventType->Halo Contains Halogens NonHalo Non-Halogenated Carboy (e.g., EtOAc, MeOH) SolventType->NonHalo No Halogens Halo->Incinerate NonHalo->Incinerate

Figure 1: Decision tree for the safe disposal of Boc-protected piperidine derivatives, highlighting the critical pH neutralization step.

Emergency Procedures (Spill Response)

In the event of a spill outside of containment:

  • Evacuate & Ventilate: If the spill is large (>50g) or dust is visible, clear the area to prevent inhalation.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a dust mask (N95) if solid; use a half-mask respirator with organic vapor cartridges if liquid/volatile.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then sweep carefully.

    • Liquid: Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust) if the solvent is flammable.

  • Disposal: Place all cleanup materials into a hazardous waste bag and label as "Debris contaminated with [Chemical Name]."

Regulatory Framework & Compliance

  • United States (RCRA): While not explicitly listed (P/U list), this material is regulated under 40 CFR 261 due to characteristic hazards (ignitability if in solvent) and general toxicity.

  • Europe (REACH): Dispose of in accordance with EC 1907/2006 . Must be treated as hazardous chemical waste (EWC code 16 05 06* or similar).

  • Destruction Method: The preferred industry standard is High-Temperature Incineration equipped with scrubbers (to handle nitrogen oxides from the piperidine ring).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. [Link]

  • PubChem. (n.d.).[3] Compound Summary: tert-Butyl 4-oxopiperidine-1-carboxylate (Analogous Hazard Data). National Library of Medicine. [Link]

Sources

Personal protective equipment for handling Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Safety Summary

Compound Class:


-Boc-protected Piperidin-4-one Derivative
Primary Hazard Classification:  Irritant (Skin/Eye/Respiratory); Potentially Harmful if Swallowed.
Operational Status: Handle as a Bioactive Intermediate. 
Critical Warning:  While the tert-butoxycarbonyl (Boc) group provides stability, the 4-ketone functionality renders this molecule reactive toward nucleophiles. Furthermore, the ethoxy group at the C3 position increases lipophilicity compared to the parent piperidone, potentially enhancing dermal absorption.

Immediate Action Required:

  • Engineering Control: All open handling must occur inside a certified chemical fume hood.

  • Respiratory: N95/P100 required only if handling outside a hood (not recommended).

  • Skin: Nitrile gloves (minimum 0.11 mm) for solid handling; Barrier Laminate for solution handling (solvent-dependent).

Risk Assessment & Hazard Extrapolation

As a Senior Application Scientist, I apply the "Analogous Hazard Principle" here. While specific toxicological data (LD50) for the 3-ethoxy variant may be sparse compared to the parent tert-butyl 4-oxopiperidine-1-carboxylate, we must treat the functional group ensemble with the highest precautionary standard.

Hazard CategoryGHS Classification (Extrapolated)Mechanism of Action
Respiratory STOT SE 3 (H335) Inhalation of fine dust irritates mucous membranes. The ketone moiety can form Schiff bases with biological amines.
Ocular Eye Irrit.[1][2][3][4] 2A (H319) Direct contact causes severe irritation. The ethoxy group may act as a surfactant, increasing corneal penetration.
Dermal Skin Irrit. 2 (H315) Causes inflammation upon contact. Lipophilic nature facilitates absorption.
Reactivity Acid Sensitive DANGER: Contact with strong acids (TFA, HCl) triggers rapid Boc-deprotection, evolving isobutylene gas and CO₂, leading to potential vessel over-pressurization.

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for the compound, but for the context of its use (solvents/reagents).

PPE Selection Logic

The following diagram illustrates the decision process for selecting the correct PPE based on the experimental state.

PPE_Logic Start Start: Task Assessment State State of Matter? Start->State Solid Solid / Powder State->Solid Pure Compound Liquid Solution (in Solvent) State->Liquid Reaction Mix Weighing Weighing/Transfer Solid->Weighing Solvent_Check Identify Solvent Liquid->Solvent_Check PPE_Solid Standard PPE: - Nitrile Gloves (0.11mm) - Safety Glasses - Lab Coat - Fume Hood Weighing->PPE_Solid Halogenated DCM / Chloroform Solvent_Check->Halogenated Polar EtOAc / Methanol Solvent_Check->Polar PPE_DCM High Hazard PPE: - PVA or Laminate Gloves - Chemical Splash Goggles - Fume Hood (High Sash) Halogenated->PPE_DCM Permeation Risk PPE_Std Enhanced PPE: - Double Nitrile Gloves - Safety Glasses Polar->PPE_Std

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.

Detailed Specifications Table
Body ZonePPE RequirementTechnical Specification / Rationale
Eyes Safety Glasses w/ Side Shields Standard: ANSI Z87.1. Upgrade: Use Chemical Splash Goggles if dissolved in corrosive solvents or during scale-up (>10g) where splash risk increases.
Hands (Solid) Nitrile Gloves Spec: Minimum 4 mil (0.11 mm). Rationale: Excellent protection against dry organic powders. Change immediately if punctured.
Hands (Solution) Solvent-Specific DCM/Chloroform: Use Silver Shield® (Laminate) or PVA. Nitrile degrades in <2 mins. Methanol/EtOAc: Double-gloving with Nitrile is acceptable for short duration.
Respiratory Engineering Control Primary: Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary: N95 particulate respirator only if weighing outside a hood (e.g., balance enclosure failure).
Body Lab Coat Spec: 100% Cotton or Nomex (Fire Resistant). Rationale: Synthetic blends can melt into skin if a flammable solvent fire occurs.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (Static Hazard)

Context: Boc-protected piperidines are often fluffy, crystalline solids prone to static charge.

  • Preparation: Place an ionizing fan or anti-static gun near the balance inside the fume hood.

  • PPE Check: Don nitrile gloves and safety glasses. Ensure lab coat cuffs are tucked into gloves if handling large quantities.

  • Transfer: Use a chemically resistant spatula (stainless steel or PTFE). Avoid plastic spatulas which generate static.

  • Cleanup: Wipe the balance area with a wet paper towel (water/surfactant) immediately after weighing to capture invisible dust.

B. Solubilization & Reaction Setup

Context: Dissolving the compound for reaction (e.g., reductive amination or deprotection).

  • Vessel Selection: Use round-bottom flasks with ground glass joints. Avoid open beakers.

  • Solvent Addition: Add solvent slowly.

    • Note: If performing a Boc-deprotection (adding acid), expect gas evolution . Ensure the system is vented to a bubbler or the hood atmosphere. Do not seal the vessel.

  • Temperature Control: If heating, use an oil bath or heating block with a temperature probe. Never heat a closed system containing this intermediate without pressure relief.

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill, immediate action prevents exposure and contamination.[3][4][5][6]

Spill_Response Alert 1. ALERT & EVACUATE Notify nearby personnel. Assess 2. ASSESS VOLUME < 5g (Minor) vs > 5g (Major) Alert->Assess PPE_Don 3. DON PPE Double Nitrile, Goggles, N95 (if dust) Assess->PPE_Don Contain 4. CONTAINMENT Cover powder with wet paper towel to prevent dust generation. PPE_Don->Contain Clean 5. CLEANUP Scoop into waste jar. Wipe surface with Acetone -> Water. Contain->Clean Dispose 6. DISPOSAL Label as 'Solid Organic Waste (Toxic)' Clean->Dispose

Figure 2: Workflow for managing a solid spill of Tert-butyl 3-ethoxy-4-oxopiperidine-1-carboxylate.

Disposal Plan
  • Solid Waste: Discard contaminated gloves, paper towels, and solid chemical into Hazardous Solid Waste (High BTU/Incineration).

  • Liquid Waste:

    • If dissolved in non-halogenated solvents: Organic Solvents (Non-Halogenated) .

    • If dissolved in DCM/Chloroform: Organic Solvents (Halogenated) .

  • Container: Triple rinse the empty reagent bottle with acetone before discarding the glass.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22278903, tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.